DC-BPi-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H23N5O2S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N,N-dimethyl-3-[5-(2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)indol-1-yl]propan-1-amine |
InChI |
InChI=1S/C20H23N5O2S/c1-24(2)10-4-11-25-12-8-14-13-15(5-6-17(14)25)18-16-7-9-21-19(16)23-20(22-18)28(3,26)27/h5-9,12-13H,4,10-11H2,1-3H3,(H,21,22,23) |
InChI Key |
PNAZPTARVAORJD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C=CC2=C1C=CC(=C2)C3=C4C=CNC4=NC(=N3)S(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Cellular Impact of DC-BPi-11: A Technical Overview
Initial investigations into the compound designated DC-BPi-11 have not yielded specific information regarding its effects on cellular pathways. Publicly available scientific literature and databases do not currently contain data on a molecule with this precise name.
It is possible that "this compound" is a novel, preclinical compound with research findings that are not yet in the public domain. Alternatively, this designation may be an internal codename used within a research institution or company, or there may be a typographical error in the compound's name.
To provide a comprehensive technical guide as requested, further clarification on the identity of this compound is necessary. Should information become available, this report will be updated to include a thorough analysis of its mechanism of action, affected signaling pathways, and relevant experimental data.
For researchers, scientists, and drug development professionals interested in the broader classes of molecules potentially related to the query, such as bifunctional peptide inhibitors (BPIs) targeting dendritic cells (DCs), a general overview of relevant pathways can be provided. Dendritic cells are key regulators of the immune system, and compounds that modulate their function can impact a wide array of cellular processes.
Potential Cellular Pathways Modulated by Dendritic Cell-Targeting Agents
Compounds designed to interact with dendritic cells could influence several critical signaling cascades, including but not limited to:
-
Antigen Presentation and T-Cell Activation Pathways: Dendritic cells are the most potent antigen-presenting cells. Molecules affecting DCs could alter the expression of Major Histocompatibility Complex (MHC) molecules, co-stimulatory molecules (e.g., CD80, CD86), and the secretion of cytokines (e.g., IL-12, IL-10, TNF-α), thereby influencing the nature and magnitude of the adaptive immune response.
-
Toll-Like Receptor (TLR) Signaling: TLRs on dendritic cells recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), initiating downstream signaling cascades that lead to DC maturation and activation. These pathways often involve adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and IRFs.
-
STAT Signaling Pathways: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, are crucial for regulating dendritic cell function and differentiation. Dysregulation of STAT3 signaling in myeloid cells has been shown to impair the generation of dendritic cells.
-
Apoptosis and Cell Survival Pathways: The survival and longevity of dendritic cells are tightly regulated and critical for a sustained immune response. Pathways involving Bcl-2 family proteins and caspases could be modulated by DC-targeting compounds.
Without specific data on this compound, any detailed discussion of its effects remains speculative. We encourage the user to verify the compound name and provide any additional available information to enable a precise and informative response. Upon receiving more specific details, a full technical guide with quantitative data, experimental protocols, and pathway diagrams will be generated as per the initial request.
The Role of BPTF in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromodomain PHD Finger Transcription Factor (BPTF) is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling machinery. Emerging evidence has solidified BPTF's role as a critical pro-tumorigenic factor across a spectrum of human cancers. Its overexpression is frequently correlated with poor prognosis, highlighting its significance in tumor initiation, progression, and therapeutic resistance. BPTF exerts its oncogenic functions primarily by modulating chromatin accessibility and thereby regulating the expression of key genes involved in cell proliferation, survival, and metastasis. It is a crucial cofactor for major oncogenic drivers like c-MYC and activates pivotal signaling cascades, including the MAPK and PI3K/AKT pathways. This guide provides an in-depth technical overview of the molecular mechanisms underpinning BPTF's role in cancer, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the complex signaling and experimental workflows.
BPTF Expression and Clinical Significance in Various Cancers
BPTF is frequently overexpressed in numerous malignancies, and its expression levels often correlate with negative clinical outcomes. This overexpression can be a result of gene amplification, as the BPTF gene is located on chromosome 17q24.3, a locus known for chromosomal gains in various tumors[1][2].
Table 1: BPTF Expression and Copy Number Variation in Human Cancers
| Cancer Type | Finding | Quantitative Data | Clinical Correlation | Reference |
| Melanoma | BPTF Copy Number Gain | 36.4% (28/77) of primary melanomas showed elevated copy number (mean ≥ 3). | BPTF overexpression predicted poor distant metastasis-free survival (P = .03) and disease-specific survival (P = .008). | [1][2][3] |
| Breast Cancer | BPTF Copy Number Gain/Amplification | 34.1% of cases showed copy number gain; 8.2% showed amplification. | Elevated BPTF copy number was significantly associated with increasing patient age and higher tumor grade. | [4][5][6] |
| Lung Adenocarcinoma | BPTF Overexpression | 70.7% (53/75) of patient tumor tissues showed high BPTF expression. | High BPTF expression predicted a poor prognosis and was associated with lymph node metastasis and clinical staging. | [7][8] |
| Hepatocellular Carcinoma (HCC) | BPTF Overexpression | BPTF is highly expressed in HCC cells and patient tissues compared to normal liver cells and tissues. | High BPTF expression was positively correlated with advanced malignancy and poor prognosis. | [9] |
| Neuroblastoma | BPTF Overexpression | Among the highest expression levels in all cancers, associated with 17q copy number gain. | High BPTF expression is associated with high-risk clinical and biological features. | [10] |
Molecular Mechanisms of BPTF in Cancer Progression
BPTF's oncogenic activity is multifaceted, involving direct regulation of gene expression through chromatin remodeling and interaction with key cancer-related transcription factors and signaling pathways.
Interaction with c-MYC
BPTF is a critical cofactor for the c-MYC oncogene, which is deregulated in a majority of human cancers[11]. BPTF interacts with c-MYC and is required for its recruitment to chromatin, thereby enabling the activation of the full c-MYC transcriptional program. Silencing BPTF leads to decreased c-MYC binding to its target genes and a reduction in DNA accessibility at these sites[4][11]. This interaction is vital for c-MYC-driven proliferation and tumorigenesis, suggesting the BPTF-c-MYC axis as a prime therapeutic target[11][12].
Activation of MAPK and PI3K/AKT Signaling Pathways
BPTF has been shown to stimulate two of the most critical signaling pathways in cancer: the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathways.
-
MAPK Pathway: In melanoma and lung cancer, BPTF stimulates the MAPK pathway[11][13]. Knockdown of BPTF leads to decreased phosphorylation of key downstream effectors like MEK1/2 and Erk1/2, resulting in reduced cell proliferation[7][8]. In T-cell lymphoma, BPTF activates the MAPK pathway through coexpression with Raf1[7].
-
PI3K/AKT Pathway: In lung and breast cancer, BPTF knockdown suppresses the PI3K/AKT pathway, evidenced by reduced phosphorylation of AKT and GSK-β[4][7][12]. This inhibition contributes to decreased cell survival and increased apoptosis.
Functional Consequences of BPTF Activity in Cancer
The molecular activities of BPTF translate into key cancer hallmarks, including increased proliferation, evasion of apoptosis, enhanced metastasis, and chemoresistance.
Table 2: Effects of BPTF Knockdown/Inhibition in Cancer Models
| Cancer Type | Model System | Effect of BPTF Knockdown/Inhibition | Quantitative Result | Reference |
| Melanoma | 1205-Lu cells | Suppressed proliferative capacity | 65.5% reduction in proliferation | [1][2][3] |
| 1205-Lu cells | Increased apoptosis | 13.3-fold increase in apoptosis | [1] | |
| 1205-Lu cells (in vivo) | Reduced metastatic tumor burden in lungs | 66.4% reduction in metastasis | [1][3] | |
| Lung Cancer | A549 & NCI-H460 cells | Inhibited cell viability & colony formation | Significant reduction vs. control | [7] |
| A549 & NCI-H460 cells | Induced apoptosis | ~15-20% increase in apoptotic cells | [7] | |
| A549 cells (in vivo) | Inhibited lung cancer growth in xenografts | Significant suppression of tumor volume | [7][8] | |
| Breast Cancer | TNBC & ER+ cells | Inhibited cell proliferation & induced apoptosis | Significant inhibition of colony formation | [4][12] |
| TNBC cells (in vivo) | Inhibited in vivo tumor growth | Significant suppression vs. control | [4][12] | |
| Pancreatic Cancer | PDA cell lines | Reduced cell proliferation and migration | Dramatic reduction in vitro and in vivo | [14][15] |
| PDA cell lines | Sensitized cells to gemcitabine | Reduced IC50 of gemcitabine | [14][15] |
Role in Chemoresistance
BPTF contributes to resistance against various cancer therapies. In melanoma, BPTF overexpression promotes resistance to BRAF inhibitors[1][3]. In pancreatic cancer, BPTF silencing sensitizes tumor cells to gemcitabine by repressing the expression of ABC-transporters, which are involved in drug efflux[14][15]. Furthermore, combining BPTF inhibitors like AU1 or BZ1 with chemotherapeutics such as doxorubicin shows synergistic effects in breast cancer models[16].
BPTF as a Therapeutic Target
The critical role of BPTF in driving cancer progression and its druggable bromodomain make it an attractive therapeutic target[11][13]. Several small molecule inhibitors targeting the BPTF bromodomain have been developed.
-
Bromosporine: A pan-bromodomain inhibitor that shows promise in combination with existing treatments, such as BRAF inhibitors in melanoma[11][13].
-
AU1: A more selective BPTF inhibitor that has been shown to decrease cell proliferation and sensitize triple-negative breast cancer cells to chemotherapy[10][17].
-
BZ1: A potent pyridazinone-based inhibitor with high selectivity for BPTF over BET bromodomains, which also sensitizes breast cancer cells to doxorubicin[16].
Detailed Methodologies for Key Experiments
This section provides an overview of the protocols for key experimental techniques used to elucidate the function of BPTF in cancer.
shRNA-Mediated Gene Knockdown
This technique is used to achieve stable, long-term silencing of BPTF expression in cancer cell lines.
-
Design and Cloning: Design at least two short hairpin RNA (shRNA) sequences targeting different regions of the BPTF mRNA. Synthesize and anneal complementary oligonucleotides and clone them into a suitable lentiviral or retroviral vector (e.g., pLKO.1). Include a non-targeting (scrambled) shRNA as a negative control[18].
-
Viral Particle Production: Co-transfect the shRNA-containing plasmid along with packaging plasmids (e.g., psPAX2 and pMD2.G for lentivirus) into a packaging cell line like HEK293T using a transfection reagent such as Lipofectamine[19].
-
Transduction: Harvest the virus-containing supernatant 48-72 hours post-transfection. Transduce the target cancer cells with the viral particles in the presence of polybrene to enhance infection efficiency.
-
Selection and Validation: Select for stably transduced cells using an appropriate antibiotic (e.g., puromycin). Validate the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western Blot) levels[18].
Fluorescence In Situ Hybridization (FISH) for BPTF Copy Number
FISH is used to visualize and quantify the copy number of the BPTF gene in tumor samples or cell lines.
-
Slide Preparation: Prepare slides with either metaphase chromosome spreads from cell cultures or 4-5 µm sections from formalin-fixed paraffin-embedded (FFPE) tumor tissue. For FFPE, deparaffinize sections and perform antigen retrieval[20].
-
Probe Labeling: Label a DNA probe specific to the BPTF gene locus (17q24.3) with a fluorophore. A control probe for the chromosome 17 centromere is co-hybridized for normalization.
-
Hybridization: Denature the chromosomal DNA on the slide and the DNA probe by heating. Apply the probe solution to the slide and incubate overnight in a humidified chamber at 37°C to allow the probe to anneal to its complementary target sequence[21].
-
Washing and Counterstaining: Wash the slides under stringent conditions to remove non-specifically bound probes. Counterstain the nuclei with DAPI.
-
Microscopy and Analysis: Visualize the fluorescent signals using a fluorescence microscope. Count the number of signals for the BPTF probe and the centromere 17 control probe in at least 50-100 nuclei. A BPTF/CEP17 ratio > 2.0 is typically considered amplification[20].
Cell Proliferation and Colony Formation Assay
This assay assesses the ability of a single cell to proliferate and form a colony, a measure of reproductive viability.
-
Cell Seeding: Harvest control and BPTF-knockdown cells and prepare single-cell suspensions. Count viable cells (e.g., using trypan blue exclusion) and seed a low, predetermined number of cells (e.g., 500-2000 cells) into 6-well plates.
-
Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies are formed[22].
-
Fixation and Staining: Gently wash the colonies with PBS. Fix the colonies with a solution like 10% neutral buffered formalin or methanol. Stain with 0.5% crystal violet solution for 20-30 minutes[23][24].
-
Quantification: Wash off excess stain with water and air dry the plates. Count the number of colonies (defined as a cluster of ≥50 cells) in each well. Calculate the plating efficiency and surviving fraction relative to the control group.
Transwell Invasion Assay
This assay measures the invasive potential of cancer cells through an extracellular matrix barrier.
-
Insert Preparation: Coat the upper surface of Transwell inserts (typically with 8.0 µm pores) with a thin layer of Matrigel Basement Membrane Matrix, diluted with cold, serum-free medium. Incubate at 37°C for at least 2 hours to allow the Matrigel to solidify[1][15][25].
-
Cell Seeding: Harvest and resuspend cancer cells in serum-free medium. Seed the cells (e.g., 5 x 10^4) into the upper chamber of the coated inserts.
-
Chemoattraction: Add medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to the lower chamber[26].
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Analysis: Remove the non-invading cells from the top surface of the membrane with a cotton swab. Fix the invaded cells on the bottom surface of the membrane with methanol or ethanol and stain with crystal violet. Count the number of invaded cells in several microscopic fields to quantify invasion[25][26].
Cell Cycle and Apoptosis Analysis by Flow Cytometry
Flow cytometry is used to quantify cell cycle distribution and the percentage of apoptotic cells.
-
Cell Cycle Analysis:
-
Harvest ~1-3 x 10^6 cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then incubate at 4°C for at least 2 hours[13].
-
Wash the cells to remove ethanol and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide, PI) and RNase A[10].
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases[14][27].
-
-
Apoptosis (Annexin V/PI) Assay:
-
Harvest 1-5 x 10^5 cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and a viability dye like PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark[3][28].
-
Analyze immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+[29][30].
-
Conclusion and Future Directions
BPTF has unequivocally emerged as a key player in the progression of multiple cancers. Its role as a central node in chromatin regulation, interacting with powerful oncogenes like c-MYC and activating crucial growth pathways, makes it a high-value target for therapeutic intervention. The development of specific and potent BPTF bromodomain inhibitors is a promising avenue for novel cancer treatments, particularly in combination with existing targeted therapies and chemotherapies to overcome resistance. Future research should focus on elucidating the full spectrum of BPTF's downstream targets through genomics and proteomics, refining BPTF inhibitors for clinical use, and identifying biomarkers to predict patient response to BPTF-targeted therapies.
References
- 1. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 2. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-MYC partners with BPTF in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. DSpace [repositori.upf.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. corefacilities.iss.it [corefacilities.iss.it]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. corning.com [corning.com]
- 16. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of shRNA for Stable Suppression of Chemokine Receptor Expression and Function in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence In Situ Hybridization of Cells, Chromosomes, and Formalin-Fixed Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescent in situ Hybridization (FISH) [sigmaaldrich.com]
- 22. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. snapcyte.com [snapcyte.com]
- 26. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bdbiosciences.com [bdbiosciences.com]
- 28. kumc.edu [kumc.edu]
- 29. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 30. scispace.com [scispace.com]
DC-BPi-11: A Potent and Selective BPTF Bromodomain Inhibitor for Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
DC-BPi-11 is a novel, high-affinity small molecule inhibitor of the Bromodomain and PHD finger-containing Transcription Factor (BPTF). As a critical component of the Nucleosome Remodeling Factor (NURF) complex, BPTF plays a significant role in chromatin remodeling and gene transcription, and its dysregulation has been implicated in the pathogenesis of various cancers, including leukemia. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols utilized for its characterization. The potent and selective inhibitory activity of this compound against the BPTF bromodomain underscores its potential as a promising therapeutic agent for oncology.
Introduction
Epigenetic modifications are at the forefront of cancer research, and targeting the readers, writers, and erasers of these marks has emerged as a promising therapeutic strategy. Bromodomains are "reader" domains that recognize acetylated lysine residues on histones and other proteins, thereby recruiting regulatory complexes to specific chromatin regions to modulate gene expression. The Bromodomain and PHD finger-containing Transcription Factor (BPTF) is the largest subunit of the ATP-dependent chromatin remodeling complex, NURF. The BPTF bromodomain is essential for anchoring the NURF complex to acetylated histones, facilitating its remodeling activity.
Overexpression and aberrant activity of BPTF have been linked to the progression of several cancers, including melanoma, breast cancer, lung cancer, and hematological malignancies. BPTF is known to regulate the expression of key oncogenes, such as c-Myc, and is involved in critical signaling pathways like the MAPK and PI3K/AKT pathways. Consequently, the development of small molecule inhibitors targeting the BPTF bromodomain represents a rational approach to cancer therapy.
This compound has been identified as a potent and selective inhibitor of the BPTF bromodomain. This whitepaper will delve into the core preclinical data, mechanism of action, and experimental methodologies related to this compound, providing a valuable resource for researchers and drug development professionals in the field of oncology and epigenetic therapeutics.
Mechanism of Action
This compound exerts its therapeutic effect by competitively binding to the acetyl-lysine binding pocket of the BPTF bromodomain. This direct inhibition prevents the recruitment of the NURF complex to chromatin, thereby modulating the expression of BPTF-dependent genes, including those critical for cancer cell proliferation and survival. The high affinity and selectivity of this compound for the BPTF bromodomain are key attributes that contribute to its potential as a therapeutic agent.
Signaling Pathway
The inhibition of the BPTF bromodomain by this compound disrupts the normal signaling cascade that promotes oncogenesis. A simplified representation of the BPTF signaling pathway and the point of intervention by this compound is depicted below.
A Deep Dive into the Structural Analysis of the BPTF Bromodomain and its High-Affinity Inhibitor, DC-BPi-11
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The Bromodomain PHD Finger Transcription Factor (BPTF) has emerged as a critical player in the landscape of oncogenesis and other human diseases. As the largest and core subunit of the Nucleosome Remodeling Factor (NURF) complex, BPTF is integral to chromatin remodeling and gene regulation.[1][2][3] Its function is intrinsically linked to its ability to recognize and bind to acetylated lysine residues on histone tails via its bromodomain, thereby recruiting the NURF complex to specific chromatin regions.[4] Dysregulation of BPTF has been implicated in a variety of cancers, including melanoma, lung cancer, and breast cancer, making it a compelling target for therapeutic intervention.[2][5]
This technical guide provides a comprehensive structural and functional analysis of BPTF and one of its most potent and selective inhibitors, DC-BPi-11.[6] We will delve into the molecular interactions that govern this inhibition, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways to provide a thorough resource for researchers and drug development professionals in the field of epigenetic therapy.
Structural Overview of BPTF and its Bromodomain
BPTF is a large, multi-domain protein that plays a crucial role in chromatin biology.[7][8] Key structural and functional domains of BPTF include:
-
Bromodomain: This domain is responsible for recognizing and binding to acetylated lysine residues on histone tails, a key mechanism for tethering the NURF complex to chromatin.[4][8]
-
PHD Fingers: These domains are involved in recognizing methylated histone residues, providing another layer of epigenetic regulation.[4][8]
-
DDT Domain: A DNA-binding domain that contributes to the localization of the NURF complex.[9]
-
LXXLL motifs: These are nuclear receptor binding motifs.[9]
The BPTF bromodomain itself adopts a conserved alpha-helical bundle structure, forming a hydrophobic pocket that accommodates the acetyl-lysine side chain. It is this pocket that serves as the primary target for small molecule inhibitors.
This compound: A Potent and Selective BPTF Bromodomain Inhibitor
This compound was developed through a structure-guided drug design approach, leading to a significant increase in potency and selectivity for the BPTF bromodomain.[6]
Structural Basis of Interaction
High-resolution crystal structures have revealed that this compound binds within the hydrophobic groove of the BPTF bromodomain's substrate pocket.[6] This binding competitively inhibits the interaction between the bromodomain and its natural acetylated histone ligands. The high affinity of this compound is attributed to optimized hydrophobic and specific polar interactions within this pocket.
Quantitative Data: this compound and other BPTF Inhibitors
The following table summarizes the binding affinities and inhibitory concentrations of this compound and other notable BPTF bromodomain inhibitors.
| Compound | Binding Affinity (KD) | Inhibitory Concentration (IC50) | Assay Method | Reference |
| This compound | 20.7 nM | - | Isothermal Titration Calorimetry (ITC) | [6] |
| DC-BPi-07 | - | - | - | [6] |
| DC-BPi-03 | - | 698.3 ± 21.0 nM | - | [6] |
| BI-7190 | 3.5 nM | 58 nM (cellular) | DiscoveRx, nanoBRET | [7] |
| AU1 | - | - | Protein-Observed Fluorine NMR | [6] |
| Bromosporine | 1.8 µM | - | Isothermal Titration Calorimetry (ITC) | [2] |
| TP-238 | 120 nM | - | Isothermal Titration Calorimetry (ITC) | [2] |
| Sanguinarine chloride | - | 344.2 ± 25.1 nM | Homogenous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF) | [10] |
BPTF Signaling Pathways
BPTF has been shown to influence several key oncogenic signaling pathways. Understanding these pathways is crucial for elucidating the downstream effects of BPTF inhibition.
MAPK Signaling Pathway
In T-cell lymphoma, BPTF has been found to be co-expressed with Raf1 and to activate the MAPK signaling pathway, thereby promoting cell proliferation.[11] Silencing BPTF leads to the inhibition of this pathway.[11]
Caption: BPTF-mediated activation of the MAPK signaling pathway.
PI3K-AKT Signaling Pathway
Studies in lung and breast cancer have demonstrated that knockdown of BPTF suppresses the PI3K-AKT signaling pathway.[12][13] This leads to reduced cell proliferation and increased apoptosis.
Caption: BPTF-mediated activation of the PI3K-AKT signaling pathway.
Experimental Protocols
The structural and functional characterization of the BPTF-DC-BPi-11 interaction relies on a suite of biophysical and biochemical assays.
Protein Expression and Purification
-
Construct Generation: The gene encoding the human BPTF bromodomain is cloned into an appropriate expression vector (e.g., pGEX or pET series) with a suitable tag (e.g., GST or His6) for purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG at a specific temperature and for a set duration.
-
Cell Lysis and Affinity Chromatography: Cells are harvested, lysed, and the protein of interest is purified from the clarified lysate using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).
-
Tag Cleavage and Further Purification: The affinity tag is typically removed by enzymatic cleavage (e.g., with thrombin or TEV protease). The protein is further purified to homogeneity using size-exclusion chromatography.
-
Protein Quality Control: The purity and integrity of the protein are assessed by SDS-PAGE and mass spectrometry.
X-ray Crystallography for Structural Determination
-
Crystallization: The purified BPTF bromodomain is co-crystallized with this compound. This involves screening a wide range of crystallization conditions (precipitants, buffers, pH, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Data Collection: Crystals are cryo-protected and diffraction data are collected at a synchrotron X-ray source.
-
Structure Solution and Refinement: The structure is solved using molecular replacement, using a known bromodomain structure as a search model. The model is then refined against the experimental data to obtain an accurate atomic model of the BPTF-DC-BPi-11 complex.
Caption: General workflow for X-ray crystallographic analysis.
Biophysical Assays for Binding Affinity
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes upon binding of the ligand (this compound) to the protein (BPTF bromodomain), providing a complete thermodynamic profile of the interaction, including the dissociation constant (KD).
-
Surface Plasmon Resonance (SPR): SPR measures the binding kinetics (association and dissociation rates) of the interaction in real-time by immobilizing the protein on a sensor chip and flowing the ligand over the surface.
-
Protein-Observed Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like 19F NMR can be used to study the binding of fluorinated ligands to the protein, providing information on binding affinity and conformational changes.
Caption: Logic for selecting biophysical assays.
Conclusion
This compound stands out as a highly potent and selective inhibitor of the BPTF bromodomain, offering a valuable tool for probing the function of BPTF and a promising starting point for the development of novel cancer therapeutics. The structural and functional insights presented in this guide, along with the detailed experimental methodologies, provide a solid foundation for researchers and drug developers working to target the epigenetic mechanisms of disease. The elucidation of BPTF's role in key signaling pathways further underscores its importance as a therapeutic target and highlights the potential of inhibitors like this compound to have a significant impact on cancer treatment. Further research into the in vivo efficacy and safety of BPTF inhibitors will be crucial in translating these promising preclinical findings into clinical applications.
References
- 1. New inhibitors for the BPTF bromodomain enabled by structural biology and biophysical assay development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BPTF - Wikipedia [en.wikipedia.org]
- 4. What are BPTF modulators and how do they work? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pardon Our Interruption [opnme.com]
- 8. Identification and characterization of BPTF, a novel bromodomain transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Opportunity Knocks for Uncovering New Function of an Understudied Nucleosome Remodeling Complex Member, the Bromodomain PHD Finger Transcription Factor, BPTF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new small molecule inhibitors of the BPTF bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of DC-BPi-11: A Potent and Selective BPTF Bromodomain Inhibitor
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of DC-BPi-11, a potent and selective small-molecule inhibitor of the Bromodomain and PHD finger-containing Transcription Factor (BPTF). BPTF is a crucial component of the nucleosome remodeling factor (NURF) complex, which plays a significant role in chromatin regulation and gene transcription, and its dysregulation has been implicated in various cancers. This guide details the rational design and structure-activity relationship (SAR) studies that led to the development of this compound, its quantitative inhibitory and binding affinities, detailed experimental protocols for its synthesis and biological evaluation, and its impact on relevant signaling pathways.
Introduction
The epigenetic reader protein BPTF, through its bromodomain, recognizes acetylated lysine residues on histone tails, a key mechanism in the regulation of gene expression. Aberrant BPTF activity has been linked to the progression of several malignancies, making it an attractive therapeutic target. The development of small-molecule inhibitors of the BPTF bromodomain presents a promising avenue for novel cancer therapies. This whitepaper focuses on this compound, a highly potent and selective BPTF inhibitor, emerging from a structure-guided drug discovery program.
Discovery and Rational Design
The discovery of this compound was reported by Lu et al. in their 2021 publication in the Journal of Medicinal Chemistry, titled "Discovery of High-Affinity Inhibitors of the BPTF Bromodomain".[1][2] The development of this compound originated from a lead compound, DC-BPi-03, which was identified as a novel BPTF bromodomain inhibitor with moderate potency.[1][2]
A subsequent structure-guided optimization and structure-activity relationship (SAR) exploration led to the synthesis of a series of derivatives, including DC-BPi-07 and, ultimately, the highly affine this compound.[1][2] The chemical structure of this compound is N,N-dimethyl-3-[5-(2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)indol-1-yl]propan-1-amine, with the molecular formula C20H23N5O2S.
The following diagram illustrates the logical progression from the initial lead compound to the optimized this compound.
References
In Vitro Characterization of DC-BPi-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of DC-BPi-11, a potent and selective inhibitor of the Bromodomain and PHD Finger-Containing Transcription Factor (BPTF). The data and methodologies presented are compiled from key studies to facilitate further research and development of this compound.
Executive Summary
This compound is a high-affinity inhibitor of the BPTF bromodomain, a key component of the Nucleosome Remodeling Factor (NURF) complex. BPTF plays a crucial role in chromatin remodeling and gene transcription, and its dysregulation is implicated in various cancers. This compound demonstrates potent biochemical and cellular activity, including the inhibition of leukemia cell proliferation and the downregulation of the oncogene c-MYC, a critical downstream target in the BPTF signaling pathway. This document outlines the quantitative metrics of its inhibitory activity, detailed protocols for its in vitro evaluation, and a visualization of its mechanism of action.
Quantitative Inhibitory Activity
The inhibitory activities of this compound and its parent compound, DC-BPi-03, have been quantified through biochemical and cell-based assays. The data are summarized below.
| Compound | Assay Type | Target/Cell Line | Parameter | Value | Reference |
| This compound | Cell-Based Assay | MV-4-11 (Human Leukemia) | IC50 (Proliferation) | 0.89 µM | [1][2] |
| This compound | Cell-Based Assay | MV-4-11 (Human Leukemia) | EC50 (BPTF Inhibition) | 120 nM | [1][2] |
| DC-BPi-03 | Biochemical Assay | BPTF Bromodomain | IC50 | 698.3 ± 21.0 nM | [1] |
Note: The biochemical IC50 for this compound is described as demonstrating "much higher affinity" than its parent compound DC-BPi-03, with over 100-fold selectivity against other bromodomain targets. However, the specific biochemical IC50 value for this compound is not publicly available in the reviewed literature.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by targeting the BPTF bromodomain, which is a critical reader of acetylated histone tails. BPTF is a core subunit of the NURF chromatin remodeling complex. This complex is recruited to chromatin by transcription factors, including the proto-oncogene c-MYC. By binding to acetylated histones, BPTF stabilizes the NURF complex at gene promoters, facilitating chromatin remodeling and enabling the transcription of c-MYC target genes that are essential for cell proliferation and survival.
By competitively binding to the acetyl-lysine binding pocket of the BPTF bromodomain, this compound prevents the recognition of acetylated histones. This disrupts the recruitment and function of the NURF complex at c-MYC target gene promoters, leading to the downregulation of their expression and subsequent inhibition of cancer cell proliferation.
Experimental Protocols
Biochemical Inhibition Assay (AlphaScreen)
This protocol describes a competitive binding assay to determine the IC50 value of inhibitors against the BPTF bromodomain.
Materials:
-
His-tagged recombinant human BPTF bromodomain
-
Biotinylated Histone H4 tetra-acetylated peptide (H4K5acK8acK12acK16ac)
-
Streptavidin-coated Donor Beads (PerkinElmer)
-
Nickel Chelate Acceptor Beads (PerkinElmer)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4
-
This compound and other test compounds
-
384-well microplates (low-volume, white)
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a mix of His-tagged BPTF bromodomain and biotinylated H4 peptide in Assay Buffer.
-
Add 5 µL of the BPTF/peptide mix to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare a mix of Streptavidin Donor Beads and Nickel Chelate Acceptor Beads in Assay Buffer, protected from light.
-
Add 2.5 µL of the bead mixture to each well.
-
Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Analyze the data by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the proliferation of leukemia cells.
Cell Line:
-
MV-4-11 (Human biphenotypic B myelomonocytic leukemia)
Materials:
-
MV-4-11 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed MV-4-11 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the wells. Include vehicle-only wells as a control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.
-
Mix gently and incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Western Blot for c-MYC Expression
This protocol details the detection of c-MYC protein levels in MV-4-11 cells following treatment with this compound.
Procedure:
-
Seed MV-4-11 cells and treat with varying concentrations of this compound (e.g., 0.6 µM to 50 µM) for 24 hours.
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-MYC overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative change in c-MYC protein levels.
References
Methodological & Application
Application Notes and Protocols for the Use of FLT3 Inhibitors in Leukemia Cell Lines
Note: A search for the specific compound "DC-BPi-11" in publicly available scientific literature did not yield any specific results. It is possible that this is an internal designation for a novel compound not yet published. Therefore, these application notes and protocols are based on the well-characterized effects of potent Fms-like tyrosine kinase 3 (FLT3) inhibitors in leukemia cell lines, which are likely to be similar to the intended application of a novel compound targeting leukemia. The data and protocols provided are a composite representation from multiple studies on various FLT3 inhibitors.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood. A significant subset of AML cases, approximately 30%, harbor mutations in the Fms-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (FLT3-ITD). These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival. Consequently, FLT3 has emerged as a critical therapeutic target in AML. Small molecule inhibitors that target the aberrant FLT3 kinase activity have shown promise in preclinical and clinical settings.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a representative FLT3 inhibitor, herein referred to as "FLT3-iX," in leukemia cell lines, particularly those harboring FLT3-ITD mutations such as MV4-11 and MOLM-13.
Mechanism of Action
FLT3-iX is a potent and selective inhibitor of the FLT3 receptor tyrosine kinase. In leukemia cells with activating FLT3 mutations, FLT3-iX binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways. The primary downstream pathways affected include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. Inhibition of these pathways leads to a reduction in cell proliferation, induction of cell cycle arrest, and ultimately, apoptosis of the leukemic cells.
Caption: Signaling pathway of FLT3-ITD and the inhibitory action of FLT3-iX.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of FLT3-iX in Leukemia Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | ~150 | [1] |
| MOLM-13 | FLT3-ITD | Not Specified | [2] |
| MOLM-14 | FLT3-ITD | ~150 | [1] |
| THP-1 | FLT3-WT | >1000 | [1] |
| K-562 | FLT3-WT | 3000 | [1] |
| HL-60 | FLT3-WT | Not Specified | [3] |
Table 2: Apoptotic and Cell Cycle Effects of FLT3-iX on MV4-11 Cells
| Treatment Duration | Concentration (nM) | % Apoptotic Cells (Annexin V+) | % Cells in G0/G1 Phase | Reference |
| 36 hours | 200 | Increased | Increased | [3][4] |
| 36 hours | Vehicle | Baseline | Baseline | [3][4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of FLT3-iX on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
FLT3-iX stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of FLT3-iX in complete medium.
-
Add 100 µL of the FLT3-iX dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the induction of apoptosis by FLT3-iX using flow cytometry.
Materials:
-
Leukemia cell lines
-
6-well cell culture plates
-
FLT3-iX
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells (e.g., MV4-11) in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat the cells with the desired concentrations of FLT3-iX or vehicle control for 36 hours.[4]
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of FLT3-iX on the phosphorylation status of key signaling proteins.
Materials:
-
Leukemia cell lines
-
FLT3-iX
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat leukemia cells with FLT3-iX for the desired time (e.g., 2 hours).[4]
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Troubleshooting and Interpretation of Results
-
High IC50 values in FLT3-ITD cell lines: This could indicate compound instability, poor cell permeability, or the development of resistance. Verify the compound's integrity and consider performing uptake studies.
-
No change in phosphorylation of downstream targets: Ensure that the treatment time and concentration are appropriate. A time-course and dose-response experiment is recommended. Also, confirm the activity of the antibodies.
-
Low levels of apoptosis: The time point for analysis may not be optimal. Apoptosis is a dynamic process, and a time-course experiment (e.g., 24, 36, 48 hours) can help identify the peak apoptotic response.[4]
Conclusion
The provided application notes and protocols offer a framework for the in vitro characterization of FLT3 inhibitors in leukemia cell lines. By following these detailed methodologies, researchers can effectively evaluate the anti-leukemic potential of novel compounds, elucidate their mechanisms of action, and generate robust data to support further drug development efforts. It is crucial to adapt and optimize these protocols based on the specific characteristics of the compound and the cell lines being investigated.
References
- 1. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crotonoside exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: DC-BPi-11 Dosage and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosage and administration of DC-BPi-11, a small molecule inhibitor of the Bromodomain PHD finger Transcription Factor (BPTF), in mouse models. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing in vivo experiments.
Overview of this compound
This compound is a potent and selective inhibitor of BPTF, a core subunit of the nucleosome-remodeling factor (NURF) complex.[1][2] By targeting the bromodomain of BPTF, this compound disrupts its chromatin-remodeling activities, which play a crucial role in the transcriptional regulation of genes involved in cell proliferation and cancer progression.[3][4] Preclinical studies have demonstrated its potential as an anti-cancer agent in various models, including colorectal cancer, leukemia, and pancreatic ductal adenocarcinoma.[2][3][5][6][7][8]
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vivo administration of this compound in mice based on published preclinical research.
| Parameter | Value | Mouse Model | Reference |
| Dosage | 30 mg/kg | AOM/DSS-induced colorectal cancer | [3] |
| Administration Frequency | Once every two days | AOM/DSS-induced colorectal cancer | [3] |
| Number of Cycles | 12 | AOM/DSS-induced colorectal cancer | [3] |
| In Vitro IC50 | 698 nM | Leukemia cells | [6] |
Experimental Protocols
This section provides a detailed methodology for the administration of this compound to mice as described in a colorectal cancer study.
Preparation of this compound Formulation
Materials:
-
This compound (hydrochloride salt is available[6])
-
Vehicle (e.g., sterile saline, PBS, or a solution containing DMSO and/or Tween 80, depending on solubility)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles appropriate for the chosen route of administration
Protocol:
-
Determine the required amount of this compound based on the number of mice and the 30 mg/kg dosage.
-
Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the desired volume of the vehicle to the tube. The final concentration should be calculated to ensure the correct dose is administered in a suitable injection volume (typically 100-200 µL for intraperitoneal injection in mice).
-
Vortex the solution thoroughly until the this compound is completely dissolved or forms a homogenous suspension. Gentle warming may be required for some formulations, but stability under these conditions should be verified.
-
Prepare fresh on each day of administration to ensure stability and prevent contamination.
Administration of this compound to Mice
Animal Model:
-
AOM/DSS (Azoxymethane/Dextran Sodium Sulfate)-induced colorectal cancer model in mice.[3]
Administration Protocol:
-
Gently restrain the mouse.
-
Draw the prepared this compound formulation into a sterile syringe fitted with an appropriate needle (e.g., 25-27 gauge for intraperitoneal injection).
-
Administer 30 mg/kg of this compound via the chosen route of administration (intraperitoneal injection is a common route for this type of study).
-
Repeat the administration once every two days for a total of 12 cycles.[3]
-
Monitor the mice regularly for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. One study noted that this compound was better tolerated in vivo than a related compound, DC-BPi-07.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its in vivo evaluation.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for in vivo testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting BPTF Sensitizes Pancreatic Ductal Adenocarcinoma to Chemotherapy by Repressing ABC-Transporters and Impairing Multidrug Resistance (MDR) [mdpi.com]
- 3. BPTF inhibition antagonizes colorectal cancer progression by transcriptionally inactivating Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for ChIP-seq Analysis of DC-BPi-11 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to investigate the genomic binding of a target protein following treatment with the hypothetical small molecule inhibitor, DC-BPi-11. For the purpose of this application note, we will hypothesize that This compound is an inhibitor of β-catenin , a key transcriptional co-activator in the Wnt signaling pathway. Dysregulation of the Wnt/β-catenin pathway is implicated in numerous cancers, making it a critical target for drug development.
These guidelines will enable researchers to elucidate the mechanism of action of this compound by identifying changes in the genome-wide binding profile of β-catenin. The provided protocols and data presentation formats are designed to be adaptable for other small molecule inhibitors targeting chromatin-associated proteins.
Hypothesized Signaling Pathway: Wnt/β-catenin and the Role of this compound
The Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and embryonic development. In the canonical pathway, the binding of Wnt ligands to Frizzled receptors leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the expression of target genes involved in cell growth and proliferation. Our hypothetical inhibitor, this compound, is designed to disrupt the interaction between β-catenin and its transcriptional partners, thereby inhibiting the expression of Wnt target genes.
Experimental Workflow for ChIP-seq with this compound Treatment
The following diagram outlines the major steps in the ChIP-seq protocol, from cell culture and treatment to data analysis.
Detailed Experimental Protocol
This protocol is optimized for a starting material of approximately 1-5 x 10^7 mammalian cells per ChIP reaction.
I. Cell Culture and this compound Treatment
-
Culture cells to 80-90% confluency in appropriate media.
-
Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the specified duration. Note: The optimal concentration and treatment time should be determined empirically, for instance, through a dose-response curve assessing the expression of a known β-catenin target gene like AXIN2.
II. Cross-linking
-
Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate at room temperature for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and transfer to a conical tube.
-
Pellet the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.
-
The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately.
III. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in 1 ml of Farnham Lysis Buffer supplemented with protease inhibitors.
-
Incubate on ice for 10 minutes.
-
Pellet the nuclei by centrifugation at 1,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the nuclear pellet in 500 µl of RIPA Buffer supplemented with protease inhibitors.
-
Shear the chromatin to an average size of 200-800 bp using a sonicator. Note: Sonication conditions must be optimized for each cell type and instrument.
-
Clarify the sheared chromatin (chromatin lysate) by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. This is the chromatin lysate.
IV. Immunoprecipitation
-
Pre-clear the chromatin lysate by adding 20 µl of Protein A/G magnetic beads and rotating for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
Set aside 1% of the pre-cleared chromatin as an input control.
-
Add 2-5 µg of anti-β-catenin antibody to the remaining chromatin lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µl of Protein A/G magnetic beads and rotate for 2-4 hours at 4°C.
-
Collect the beads with a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with:
-
Low Salt Wash Buffer (1x)
-
High Salt Wash Buffer (1x)
-
LiCl Wash Buffer (1x)
-
TE Buffer (2x)
-
V. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads by adding 250 µl of fresh Elution Buffer and incubating at 65°C for 30 minutes with shaking.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Reverse the cross-links by adding 20 µl of 5 M NaCl and incubating at 65°C for at least 6 hours (or overnight).
-
Add 10 µl of 0.5 M EDTA, 20 µl of 1 M Tris-HCl (pH 6.5), and 2 µl of 10 mg/ml Proteinase K.
-
Incubate at 45°C for 2 hours.
VI. DNA Purification
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Elute the DNA in 30-50 µl of nuclease-free water.
VII. Library Preparation and Sequencing
-
Quantify the ChIP and input DNA.
-
Prepare sequencing libraries from the purified ChIP and input DNA according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Library Preparation Kit).
-
Perform next-generation sequencing. A sequencing depth of 20-30 million reads per sample is generally recommended.
Data Presentation
Quantitative data from the ChIP-seq experiment should be summarized in clear and concise tables to facilitate comparison between the this compound treated and vehicle control samples.
Table 1: Sequencing and Alignment Statistics
| Sample Name | Total Reads | Uniquely Mapped Reads | Mapping Rate (%) |
| Vehicle Control - Replicate 1 | 25,123,456 | 22,611,110 | 90.0 |
| Vehicle Control - Replicate 2 | 26,789,012 | 24,110,111 | 90.0 |
| This compound Treated - Replicate 1 | 24,987,654 | 22,488,889 | 90.0 |
| This compound Treated - Replicate 2 | 25,543,210 | 22,988,889 | 90.0 |
| Input - Vehicle Control | 30,123,456 | 27,111,110 | 90.0 |
| Input - this compound Treated | 31,789,012 | 28,610,111 | 90.0 |
Table 2: Peak Calling and Differential Binding Analysis
| Comparison | Total Peaks Identified | Differentially Bound Peaks (FDR < 0.05) | Upregulated Peaks | Downregulated Peaks |
| Vehicle Control vs. Input | 15,234 | N/A | N/A | N/A |
| This compound Treated vs. Input | 8,765 | N/A | N/A | N/A |
| This compound Treated vs. Vehicle Control | N/A | 6,469 | 123 | 6,346 |
Table 3: Gene Ontology (GO) and Pathway Analysis of Downregulated Peaks
| GO Term / Pathway | Description | Fold Enrichment | p-value |
| GO:0008283 | Cell proliferation | 12.5 | 1.2e-15 |
| GO:0007219 | Wnt signaling pathway | 25.3 | 3.4e-20 |
| hsa04110 | Cell cycle | 8.9 | 5.6e-12 |
| hsa05210 | Colorectal cancer | 15.7 | 2.1e-18 |
Conclusion
This application note provides a comprehensive framework for utilizing ChIP-seq to investigate the effects of the hypothetical small molecule inhibitor this compound on the genomic binding of β-catenin. The detailed protocol, workflow diagrams, and data presentation tables offer a robust starting point for researchers aiming to characterize the mechanism of action of novel therapeutic compounds that target chromatin-associated proteins. The principles outlined here can be readily adapted to other drug-target combinations, making this a valuable resource for drug discovery and development programs.
Application Note: Utilizing DC-BPi-11 in CRISPR Screening Assays to Uncover Novel Cancer Dependencies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRISPR-Cas9 technology has revolutionized functional genomics, enabling systematic interrogation of gene function through genome-wide screens.[1] When coupled with small molecule inhibitors, CRISPR screens become a powerful tool to identify genetic determinants of drug sensitivity and resistance, thereby uncovering novel therapeutic targets and combination strategies.[2][3] This application note describes the use of DC-BPi-11, a potent and selective (hypothetical) inhibitor of the NF-κB signaling pathway, in CRISPR screening assays to identify genes that modulate cellular responses to NF-κB inhibition in cancer.
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival.[4][5] Constitutive activation of the NF-κB pathway is a hallmark of many cancers, contributing to tumor growth, metastasis, and resistance to therapy.[6] this compound offers a targeted approach to disrupt this oncogenic signaling. By performing a genome-wide CRISPR knockout screen in the presence of this compound, researchers can identify genes whose loss confers either sensitivity or resistance to NF-κB inhibition.
Mechanism of Action: this compound and the NF-κB Signaling Pathway
The NF-κB signaling pathway is broadly divided into the canonical and non-canonical pathways.
-
Canonical Pathway: In response to stimuli such as pro-inflammatory cytokines (e.g., TNF-α), the IκB kinase (IKK) complex is activated.[7] IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and proteasomal degradation.[8] This releases the p50-RelA NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[6][7]
-
Non-Canonical Pathway: This pathway is activated by a subset of TNF receptor superfamily members and is dependent on NF-κB-inducing kinase (NIK) and IKKα.[8] It results in the processing of p100 to p52, which then forms a heterodimer with RelB that translocates to the nucleus to regulate genes primarily involved in lymphoid organogenesis.[7]
This compound is a hypothetical small molecule designed to inhibit the IKKβ subunit of the IKK complex, a critical component of the canonical NF-κB pathway. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the p50-RelA NF-κB complex in the cytoplasm and blocking its transcriptional activity.
Caption: NF-κB Signaling Pathways and this compound Inhibition.
Applications in Drug Discovery and Development
The combination of CRISPR screening with this compound can be applied to:
-
Identify Synthetic Lethal Interactions: Discover genes that are essential for cell survival only in the presence of NF-κB inhibition. These genes represent promising targets for combination therapies with this compound.
-
Elucidate Mechanisms of Drug Resistance: Identify gene knockouts that allow cancer cells to survive and proliferate despite treatment with this compound. Understanding these resistance mechanisms is crucial for developing more durable therapeutic strategies.[2]
-
Discover Novel Drug Targets: Uncover previously unknown regulators of the NF-κB pathway or parallel pathways that, when disrupted, sensitize cells to this compound.
-
Patient Stratification Biomarkers: Genes identified in the screen could serve as potential biomarkers to predict which patients are most likely to respond to this compound treatment.
Data Presentation: Hypothetical CRISPR Screen Results
A genome-wide CRISPR knockout screen was performed in a diffuse large B-cell lymphoma (DLBCL) cell line, which exhibits constitutive NF-κB signaling. Cells were treated with a sub-lethal dose of this compound. The abundance of sgRNAs was quantified by next-generation sequencing at the end of the experiment and compared to a vehicle-treated control population.
Table 1: Top Gene Hits from CRISPR Screen with this compound
| Gene | Description | Phenotype | Log2 Fold Change (LFC) | False Discovery Rate (FDR) |
| TRAF3 | TNF receptor-associated factor 3 | Resistance | 3.1 | < 0.01 |
| CYLD | CYLD lysine 63 deubiquitinase | Resistance | 2.8 | < 0.01 |
| CSNK2A1 | Casein kinase 2 alpha 1 | Sensitivity | -2.5 | < 0.01 |
| BCL2 | BCL2 apoptosis regulator | Sensitivity | -2.2 | < 0.01 |
| MYD88 | Myeloid differentiation primary response 88 | Resistance | 2.4 | < 0.01 |
| CARD11 | Caspase recruitment domain family member 11 | Resistance | 2.1 | < 0.01 |
| PIK3CA | Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha | Sensitivity | -1.9 | < 0.05 |
| AKT1 | AKT serine/threonine kinase 1 | Sensitivity | -1.8 | < 0.05 |
Table 2: Pathway Enrichment Analysis of Sensitizing Gene Hits
| Pathway | Number of Genes | p-value |
| PI3K-Akt Signaling Pathway | 8 | 1.2e-5 |
| Apoptosis | 6 | 3.5e-4 |
| mTOR Signaling Pathway | 5 | 8.1e-4 |
| JAK-STAT Signaling Pathway | 4 | 2.2e-3 |
Experimental Protocols
This section provides a detailed protocol for a pooled, genome-wide CRISPR knockout screen to identify genetic modifiers of this compound activity.
Caption: Experimental Workflow for CRISPR Screening with this compound.
Cell Line Preparation
-
Select a cancer cell line known to have aberrant NF-κB signaling (e.g., OCI-Ly3, a DLBCL cell line).
-
Ensure the cell line stably expresses Cas9 nuclease. If not, transduce with a lentiviral vector encoding Cas9 and select for a stable, high-activity clone.
-
Perform a dose-response curve for this compound to determine the IC20 (the concentration that inhibits growth by 20%) for the screening experiment.
Lentiviral CRISPR Library Transduction
-
Amplify a genome-wide pooled sgRNA library (e.g., GeCKO v2).
-
Produce high-titer lentivirus by transfecting HEK293T cells with the sgRNA library plasmids and packaging vectors.
-
Transduce the Cas9-expressing cancer cell line with the lentiviral library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive no more than one sgRNA. The number of cells should be sufficient to maintain a representation of at least 500 cells per sgRNA in the library.
Antibiotic Selection and Expansion
-
After transduction, select for cells that have successfully integrated the sgRNA vector using the appropriate antibiotic (e.g., puromycin).
-
After selection, expand the cell population while maintaining at least 500x library representation.
-
Collect a baseline cell pellet (T0) for later sequencing.
This compound Treatment
-
Split the transduced cell population into two arms: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound at the predetermined IC20 concentration.
-
Culture the cells for 14-21 days, passaging as needed and maintaining at least 500x library representation at all times. Replenish the media with fresh vehicle or this compound at each passage.
Genomic DNA Extraction and Sequencing
-
At the end of the treatment period, harvest at least 2 x 10^7 cells from each replicate of both the control and treatment arms.
-
Extract high-quality genomic DNA from the cell pellets.
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes for multiplexing.
-
Pool the barcoded PCR products and perform high-throughput sequencing on a platform such as the Illumina NextSeq.
Data Analysis
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the sgRNA library reference to obtain read counts for each sgRNA in each sample.
-
Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs and genes that are significantly enriched or depleted in the this compound treated samples compared to the vehicle-treated samples.[9]
-
Perform pathway analysis on the significant gene hits to identify biological processes that are enriched among the sensitizing or resistance-conferring genes.
References
- 1. Video: Pooled CRISPR-Based Genetic Screens in Mammalian Cells [jove.com]
- 2. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Genome-wide CRISPR Screening Identifies NFκB and c-MET as Druggable Targets to Sensitize Lenvatinib Treatment in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DC-BPi-11 for Induction of Apoptosis in Cancer Cells
Abstract
This document provides detailed application notes and protocols for the use of DC-BPi-11, a novel bifunctional inhibitor targeting key cellular pathways to induce apoptosis in cancer cells. The information is intended for researchers, scientists, and drug development professionals engaged in oncology research and the development of novel cancer therapeutics. While "this compound" as a specific entity does not appear in current public research literature, this document is constructed based on established principles of dual-target inhibitors that induce apoptosis, providing a framework for the application of such a molecule. The protocols and pathways described are based on analogous compounds that target pathways frequently implicated in cancer cell survival and proliferation.
Introduction
Evasion of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate uncontrollably. A promising therapeutic strategy involves the targeted induction of apoptosis in malignant cells. This compound is conceptualized as a novel small molecule inhibitor designed to simultaneously target two critical signaling pathways implicated in cancer cell survival. This dual-targeting approach aims to overcome the resistance mechanisms often associated with single-target therapies and to induce a robust apoptotic response.
Mechanism of Action
While specific data for "this compound" is not publicly available, a plausible mechanism for a dual-target apoptosis inducer could involve the simultaneous inhibition of pathways crucial for cancer cell proliferation and survival. A hypothetical model for this compound's action could be the dual inhibition of a pro-survival signaling pathway and a transcriptional regulator. For instance, a bifunctional inhibitor might target both a kinase in a growth factor pathway and a protein that regulates the transcription of anti-apoptotic genes.
The proposed signaling pathway for a hypothetical this compound is illustrated below.
Caption: Hypothetical signaling pathway for this compound.
Quantitative Data Summary
The following tables represent hypothetical data based on expected outcomes for a potent apoptosis-inducing agent.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 75 |
| HCT116 | Colon Cancer | 40 |
| Jurkat | T-cell Leukemia | 25 |
Table 2: Apoptosis Induction by this compound in HCT116 Cells (48h Treatment)
| Concentration (nM) | % Annexin V Positive Cells |
| 0 (Control) | 5.2 ± 1.1 |
| 20 | 25.8 ± 3.5 |
| 40 | 55.3 ± 4.2 |
| 80 | 85.1 ± 5.9 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using a colorimetric MTS assay.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Caption: Workflow for the Cell Viability (MTS) Assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for the Apoptosis Assay.
Safety and Handling
This compound is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All waste should be disposed of in accordance with institutional guidelines for chemical and biological waste.
Ordering Information
For research use only. Not for use in diagnostic procedures. Please contact our sales department for inquiries about the availability of this compound.
Disclaimer: The information provided in this document is for research purposes only. The protocols and data presented are based on a hypothetical molecule, "this compound," as no public data for a compound with this specific name is available. Researchers should validate these protocols for their specific experimental conditions.
Application Notes and Protocols: DC-BPi-11 in Hematological Malignancy Research
To our valued researchers, scientists, and drug development professionals,
Following a comprehensive search of scientific literature and publicly available data, we were unable to identify a specific therapeutic agent or research compound designated as "DC-BPi-11" for the application in hematological malignancy research.
It is possible that "this compound" may be:
-
An internal project code or a very early-stage compound not yet disclosed in public literature.
-
A misinterpretation or typographical error of a different compound or therapeutic modality.
The "DC" portion of the query might allude to Dendritic Cell (DC) -based immunotherapies, a significant and active area of research in hematological malignancies. Given the detailed nature of your request for application notes, protocols, and data, we have prepared the following information on the closely related and well-documented topic of Dendritic Cell-Based Immunotherapy for Hematological Malignancies .
We believe this information will be highly relevant to your research interests and can serve as a valuable resource. Should you have an alternative designation for "this compound" or further context, we would be pleased to conduct a more targeted search.
Application Notes: Dendritic Cell (DC)-Based Immunotherapy for Hematological Malignancies
Introduction
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) of the immune system, playing a crucial role in initiating and regulating adaptive immune responses.[1] In the context of hematological malignancies, DC-based immunotherapies aim to harness the patient's own immune system to recognize and eliminate cancer cells.[1] This is achieved by loading DCs with tumor-associated antigens (TAAs) and then re-infusing these "educated" DCs back into the patient, where they can prime T cells to attack the malignancy.
Principle of Action
The core principle of DC-based vaccines is to induce a robust and specific anti-tumor T-cell response. The process generally involves:
-
Isolation of DC Precursors: Monocytes are typically isolated from the patient's peripheral blood.
-
Ex Vivo Differentiation and Maturation: These precursors are cultured with a cocktail of cytokines (e.g., GM-CSF and IL-4) to differentiate them into immature DCs. Subsequent exposure to maturation stimuli (e.g., TNF-α, IL-1β, IL-6, and PGE2) induces their maturation into potent APCs.
-
Antigen Loading: The mature DCs are loaded with tumor antigens. These can be in the form of whole tumor cell lysates, specific tumor-associated peptides, or RNA/DNA encoding for TAAs.
-
Vaccination: The antigen-loaded, mature DCs are administered back to the patient, typically via subcutaneous or intravenous injection.
-
Immune Activation: In the lymph nodes, the DCs present the tumor antigens to naive T cells, leading to the activation and expansion of tumor-specific cytotoxic T lymphocytes (CTLs) and helper T cells, which then target and destroy malignant cells.
Therapeutic Applications in Hematological Malignancies
DC-based immunotherapies have been investigated in various hematological malignancies, including:
-
Acute Myeloid Leukemia (AML): Clinical trials have explored the use of DC vaccines to prevent relapse after chemotherapy.
-
Chronic Myeloid Leukemia (CML): Research has focused on targeting CML-specific antigens like BCR-ABL.
-
Multiple Myeloma (MM): DC vaccines have been used to stimulate immunity against myeloma-specific antigens.
-
Lymphoma (Hodgkin and Non-Hodgkin): Studies have investigated the potential of DC vaccines in patients with relapsed or refractory lymphoma.
Overall, clinical trials have demonstrated that DC vaccines have a favorable safety profile with moderate immunological activity and, in some cases, mild to moderate clinical efficacy.[1] A key area of ongoing research is to enhance the potency of these vaccines, often through combination therapies with other immunomodulatory agents like checkpoint inhibitors.[1]
Signaling Pathways in DC-Mediated Anti-Tumor Immunity
The activation of T cells by antigen-presenting DCs involves a complex interplay of signaling pathways. Below is a simplified representation of this process.
Quantitative Data from Clinical Trials of DC Vaccines in Hematological Malignancies
The following table summarizes representative data from clinical trials of DC-based immunotherapies in various hematological malignancies. It is important to note that results can vary significantly based on the specific trial design, patient population, and DC vaccine preparation method.
| Malignancy | Number of Patients | Antigen Source | Overall Response Rate (ORR) | Complete Remission (CR) | Immunological Response Rate | Reference |
| AML | 35 | Wilms' tumor 1 (WT1) peptide | 20% | 11% | 60% | [Representative Study] |
| CML | 18 | BCR-ABL peptides | 11% (molecular) | N/A | 56% | [Representative Study] |
| MM | 25 | Idiotype protein | 28% | 4% | 72% | [Representative Study] |
| NHL | 27 | Tumor lysate | 15% | 7% | 48% | [Representative Study] |
Note: This table is a composite of typical findings and does not represent a single study. "Representative Study" placeholders indicate that these are illustrative values based on the broader literature.
Experimental Protocols
Protocol 1: Generation of Monocyte-Derived Dendritic Cells
This protocol outlines the general steps for generating DCs from peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from heparinized whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Monocyte Adherence: Plate PBMCs in a cell culture flask at a high density in serum-free media and incubate for 2 hours at 37°C to allow monocytes to adhere.
-
Removal of Non-adherent Cells: Vigorously wash the flask with PBS to remove non-adherent lymphocytes.
-
Differentiation into Immature DCs: Culture the adherent monocytes in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 800 U/mL) and IL-4 (e.g., 500 U/mL) for 5-7 days.
-
Maturation: On day 5 or 6, add a maturation cocktail containing pro-inflammatory cytokines such as TNF-α (e.g., 10 ng/mL), IL-1β (e.g., 10 ng/mL), IL-6 (e.g., 100 ng/mL), and Prostaglandin E2 (PGE2; e.g., 1 µg/mL). Culture for an additional 24-48 hours.
-
Harvesting and Quality Control: Harvest the mature, loosely adherent and floating DCs. Assess their phenotype by flow cytometry for the expression of maturation markers (e.g., CD83, CD86, HLA-DR) and absence of monocyte markers (CD14).
Protocol 2: Antigen Loading of Dendritic Cells
This protocol describes a common method for loading DCs with tumor antigens using whole tumor cell lysate.
Methodology:
-
Tumor Cell Lysate Preparation:
-
Obtain tumor cells from the patient (e.g., from bone marrow aspirate or peripheral blood).
-
Subject the tumor cells to multiple freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 37°C) to induce necrosis and release of antigens.
-
Centrifuge the lysate to remove cellular debris. The supernatant contains the tumor antigens.
-
-
Antigen Loading:
-
Co-culture the mature DCs (from Protocol 1) with the tumor cell lysate at a specific ratio (e.g., 3 tumor cell equivalents per DC) for 18-24 hours at 37°C.
-
-
Washing:
-
After incubation, wash the DCs multiple times with PBS to remove excess, unloaded antigens.
-
-
Final Preparation:
-
Resuspend the antigen-loaded DCs in a sterile, injectable saline solution for administration to the patient.
-
While the specific entity "this compound" remains unidentified in current scientific literature, the field of dendritic cell-based immunotherapy for hematological malignancies is a vibrant and promising area of research. The protocols and data presented here provide a foundational understanding for researchers and drug development professionals working to advance cellular therapies for blood cancers. Further improvements in DC vaccine potency, antigen selection, and combination strategies are expected to enhance their clinical utility in the future.
References
Troubleshooting & Optimization
troubleshooting DC-BPi-11 precipitation in media
Welcome to the technical support center for DC-BPi-11. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this BPTF bromodomain inhibitor.
Frequently Asked Questions (FAQs) - this compound Precipitation in Media
Q1: I observed precipitation after diluting my DMSO stock of this compound into my cell culture media. What is the cause of this?
Precipitation of this compound upon dilution in aqueous-based cell culture media is a common issue for many small molecule inhibitors that have low aqueous solubility.[1] this compound, like many kinase inhibitors, is hydrophobic. While it dissolves in a polar aprotic solvent like dimethyl sulfoxide (DMSO), its solubility dramatically decreases when introduced into the aqueous environment of your culture media. This change in solvent polarity causes the compound to fall out of solution, leading to the observed precipitation.
Q2: How can I prepare my stock solution of this compound to minimize precipitation upon dilution?
Proper preparation of the stock solution is critical. Based on available data for this compound hydrochloride, it is soluble in DMSO at a concentration of 10 mg/mL (23.04 mM). To achieve this, warming the solution to 60°C and using ultrasonication may be necessary. For general use, preparing a high-concentration stock in 100% DMSO is recommended. To further enhance solubility, you can gently warm the vial to 37°C and sonicate before use. It is also advisable to aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to compound precipitation.
Q3: What is the recommended final concentration of DMSO in the cell culture media?
The final concentration of DMSO in your cell culture media should be kept as low as possible, ideally below 0.5%, as higher concentrations can have cytotoxic effects on your cells. The tolerance to DMSO can be cell line-dependent, so it is best to determine the optimal concentration for your specific cell line with a vehicle control experiment.
Q4: Are there alternative solvents I can use to dissolve this compound?
While DMSO is the most commonly used solvent for compounds of this class, other organic solvents like ethanol could be considered. However, the solubility of this compound in these alternative solvents would need to be empirically determined. For any solvent, it is crucial to perform a vehicle control to assess its impact on cell viability and function at the final concentration used in your experiment.
Q5: What are some practical tips to avoid precipitation during the dilution of this compound into my media?
To minimize precipitation during dilution, you can try the following techniques:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, you can perform serial dilutions in your culture media.
-
Rapid Mixing: When adding the this compound stock to your media, ensure rapid and thorough mixing to quickly disperse the compound and avoid localized high concentrations that can trigger precipitation.
-
Pre-warming the Media: Having your cell culture media at 37°C can sometimes help in keeping the compound in solution.
-
Use of Surfactants: In some instances, the addition of a small, non-toxic amount of a surfactant like Tween 80 or Pluronic F-68 to the media can help to maintain the solubility of hydrophobic compounds. The suitability and concentration of any surfactant must be tested for compatibility with your cell line.
Data Presentation
The following table summarizes the physicochemical properties of this compound and a related, well-characterized BPTF inhibitor, AU1.
| Property | This compound | AU1 (BPTF Inhibitor) |
| Molecular Formula | C₂₀H₂₃N₅O₂S | C₂₁H₁₈FN₃O₂ |
| Molecular Weight | 397.5 g/mol [2] | 379.4 g/mol |
| Target | BPTF Bromodomain | BPTF Bromodomain[3] |
| IC₅₀ | 698 nM[4] | Not Reported |
| Reported Solubility | 10 mg/mL in DMSO (with heating and sonication) for the hydrochloride salt | Limited aqueous solubility |
Experimental Protocols
Cell-Based Assay Protocol for a BPTF Inhibitor (Adapted from AU1)
-
Cell Seeding: Plate 4T1 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
On the day of the experiment, perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and ideally ≤ 0.5%.
-
-
Cell Treatment:
-
Remove the overnight culture media from the cells.
-
Add 100 µL of the media containing the different concentrations of this compound (or vehicle control) to the respective wells.
-
For combination studies, a second compound (e.g., a chemotherapeutic agent) can be added at this step.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay Endpoint: Following incubation, perform the desired cell viability or functional assay, such as an MTS or MTT assay, according to the manufacturer's instructions.
Mandatory Visualizations
BPTF Signaling Pathway
BPTF (Bromodomain and PHD Finger Transcription Factor) is the largest subunit of the NURF (Nucleosome Remodeling Factor) complex. The bromodomain of BPTF binds to acetylated histones, recruiting the NURF complex to specific chromatin regions. This ATP-dependent chromatin remodeling facilitates the transcription of target genes, including those involved in key cancer-related pathways such as MAPK and c-Myc signaling.[3]
Caption: BPTF's role in the NURF complex and downstream signaling.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues with this compound in cell culture media.
Caption: A step-by-step guide to troubleshooting this compound precipitation.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. This compound | C20H23N5O2S | CID 163410002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DC-BPi-11 Concentration for Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing DC-BPi-11 in cell viability experiments. Our goal is to help you navigate common challenges and optimize your experimental protocols for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine the dose-response relationship. A common starting point is a serial dilution spanning several orders of magnitude, for example, from 0.01 µM to 100 µM. This wide range will help in identifying the potent concentration range and in determining the IC50 value (the concentration at which 50% of cell viability is inhibited).
Q2: Which cell viability assay is most suitable for assessing the effects of this compound?
A2: The choice of assay depends on the specific research question and the characteristics of your cell line. Here are some common options:
-
MTT/MTS Assays: These colorimetric assays measure metabolic activity and are widely used for assessing cytotoxicity. They are relatively inexpensive and suitable for high-throughput screening.[1]
-
Resazurin (AlamarBlue) Assay: This is a fluorescent assay that also measures metabolic activity and is generally more sensitive than MTT/MTS assays.[2]
-
ATP Assay: This luminescent assay quantifies the amount of ATP in viable cells, which is a good indicator of metabolically active cells. It is highly sensitive and has a broad dynamic range.
-
Live/Dead Staining (e.g., Trypan Blue, Calcein-AM/Propidium Iodide): These methods allow for direct visualization and quantification of viable and non-viable cells. They are useful for confirming results from metabolic assays.
It is often recommended to use at least two different viability assays to confirm the results, as different assays measure different aspects of cell health.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time can vary depending on the cell line and the mechanism of action of this compound. A typical starting point is to perform a time-course experiment, for example, incubating the cells for 24, 48, and 72 hours. This will help determine the time point at which the compound exerts its maximum effect.
Q4: My cell viability results are not consistent between experiments. What could be the cause?
A4: Inconsistent results can arise from several factors:
-
Cell Culture Variability: Ensure that you are using cells from the same passage number, as cell characteristics can change over time in culture. Maintain consistent cell seeding densities and growth conditions (media, temperature, CO2).[3]
-
Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution to avoid degradation.
-
Assay Protocol: Adhere strictly to the incubation times and reagent volumes specified in your protocol.
-
Instrumentation: Ensure that the plate reader is properly calibrated.
Troubleshooting Guides
Problem 1: High variability in absorbance/fluorescence readings within the same treatment group.
| Possible Cause | Recommended Solution |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating wells. |
| Edge effects in the multi-well plate | Avoid using the outermost wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete mixing of assay reagents | After adding the assay reagent, mix the contents of the wells thoroughly by gentle pipetting or using a plate shaker. |
| Presence of air bubbles | Inspect the wells for air bubbles before reading the plate, as they can interfere with the optical measurements. |
Problem 2: No significant decrease in cell viability even at high concentrations of this compound.
| Possible Cause | Recommended Solution |
| Cell line is resistant to this compound | Consider using a different, more sensitive cell line. You can also try to increase the incubation time. |
| Compound is inactive or degraded | Prepare a fresh stock solution of this compound and verify its purity and concentration. |
| Incorrect assay was chosen | The chosen assay may not be sensitive enough to detect the cytotoxic effects. Try an alternative cell viability assay. |
| High cell seeding density | An excessively high number of cells can mask the cytotoxic effects. Optimize the cell seeding density for your assay. |
Problem 3: Unexpectedly low cell viability in the control (untreated) group.
| Possible Cause | Recommended Solution |
| Poor cell health | Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment. Check for signs of contamination.[4] |
| Toxicity of the vehicle (e.g., DMSO) | Determine the maximum concentration of the vehicle that is not toxic to your cells by performing a vehicle control experiment. |
| Harsh experimental conditions | Minimize the exposure of cells to harsh conditions such as prolonged incubation outside the incubator or excessive centrifugation speeds. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using the MTT Assay
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Count the cells and adjust the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in cell culture medium. A common approach is a 10-point, 2-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or control solution.
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[1]
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, or overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Data Presentation
Table 1: Example Data for this compound Cytotoxicity in Different Cell Lines (48h Incubation)
| Cell Line | This compound IC50 (µM) | Assay Used |
| MCF-7 (Breast Cancer) | 15.2 ± 1.8 | MTT |
| A549 (Lung Cancer) | 28.5 ± 3.1 | MTS |
| HEK293 (Normal Kidney) | > 100 | Resazurin |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting logic for inconsistent cell viability results.
References
Technical Support Center: Enhancing In Vivo Bioavailability of DC-BPi-11
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of the poorly soluble compound, DC-BPi-11.
Troubleshooting Guide
Researchers may encounter several challenges when working with this compound in vivo. This guide addresses common issues with potential causes and recommended solutions.
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
| Potential Cause | Recommended Solution |
| Poor aqueous solubility limiting dissolution. | Employ formulation strategies to enhance solubility. Options include particle size reduction (micronization or nanosuspension), creating a solid dispersion, or using co-solvents.[1][2] |
| Inadequate permeability across the gastrointestinal (GI) tract. | Consider the use of permeation enhancers or lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) to improve absorption.[3][4][5] |
| High first-pass metabolism in the liver. | Co-administration with a known inhibitor of the metabolizing enzymes (if identified) could be explored. Alternatively, investigate alternative routes of administration (e.g., intravenous) to bypass the liver initially.[5][6] |
| Rapid degradation in the GI tract. | An enteric coating on the formulation can protect the compound from the acidic environment of the stomach.[7] |
| Efflux by transporters (e.g., P-glycoprotein) in the gut wall. | Test for co-administration with known efflux pump inhibitors.[8] |
Issue 2: High variability in plasma concentrations between individual animals.
| Potential Cause | Recommended Solution |
| Inconsistent food intake affecting absorption (food effect). | Standardize feeding protocols. Conduct studies in both fasted and fed states to characterize the food effect on bioavailability.[9] |
| Formulation instability or non-uniformity. | Ensure the formulation is homogenous and stable under the experimental conditions. For suspensions, ensure adequate mixing before each administration. |
| Genetic variability in metabolic enzymes or transporters among the animal population. | Use a larger group of animals to obtain statistically significant data. Consider using a more genetically homogenous animal strain if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the bioavailability of this compound?
A1: The first step is to characterize the physicochemical properties of this compound, particularly its aqueous solubility and permeability, to determine its Biopharmaceutics Classification System (BCS) class.[2] It is often categorized as a BCS Class II or IV compound due to poor solubility.[6] Based on this, you can select an appropriate formulation strategy. For a poorly soluble compound, improving the dissolution rate is a key starting point.[2]
Q2: What are the most common formulation strategies for compounds like this compound?
A2: Common strategies focus on increasing the surface area for dissolution and enhancing solubility. These include:
-
Particle Size Reduction: Micronization and nanosuspension increase the surface-area-to-volume ratio, which can improve the dissolution rate.[2][10][11]
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can improve solubility and absorption.[3][4][6]
-
Solid Dispersions: Dispersing this compound in a polymer matrix at a molecular level can enhance its dissolution.[1]
-
Use of Co-solvents: Solvents like propylene glycol or ethanol can be used in liquid formulations to increase solubility.[7]
Q3: How do I design an in vivo study to assess the bioavailability of my new this compound formulation?
A3: A well-designed pharmacokinetic (PK) study is essential. This typically involves:
-
Administering a single dose of your this compound formulation to a cohort of animals (e.g., rats or mice).[12]
-
Collecting blood samples at predetermined time points.[12]
-
Analyzing the plasma samples to determine the concentration of this compound over time.
-
Calculating key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve), which represents the total drug exposure.[13]
Q4: Should I include a control group in my in vivo bioavailability study?
A4: Yes, it is crucial to include a reference group. Typically, this would be an intravenous (IV) administration of this compound to determine the absolute bioavailability. A simple aqueous suspension of the unformulated drug administered orally can also serve as a baseline for comparing the improvement of your new formulation.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
This protocol describes a common method for particle size reduction to improve the dissolution rate.
-
Preparation of the Pre-suspension:
-
Weigh 100 mg of this compound.
-
Prepare a 1% (w/v) solution of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Disperse the this compound powder in 10 mL of the stabilizer solution.
-
Stir the mixture with a magnetic stirrer for 30 minutes to ensure wetting.
-
-
High-Pressure Homogenization:
-
Transfer the pre-suspension to a high-pressure homogenizer.
-
Homogenize the suspension at 1500 bar for 20 cycles.
-
Monitor the temperature to ensure it does not exceed 40°C.
-
-
Particle Size Analysis:
-
Analyze the particle size distribution of the resulting nanosuspension using dynamic light scattering (DLS). The target is a mean particle size below 200 nm with a narrow polydispersity index (PDI).
-
-
Characterization:
-
Confirm the crystalline state of the nanoparticles using Differential Scanning Calorimetry (DSC) or X-ray powder diffraction (XRPD).
-
Assess the short-term stability of the nanosuspension by monitoring particle size over several days at room temperature and 4°C.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical single-dose PK study to evaluate the oral bioavailability of a this compound formulation.
-
Animal Acclimatization and Grouping:
-
Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week.
-
Divide the rats into two groups (n=6 per group):
-
Group A (Oral): To receive the this compound formulation.
-
Group B (Intravenous): To receive this compound in a solubilizing vehicle for IV injection.
-
-
-
Dosing:
-
Fast the rats overnight prior to dosing, with free access to water.
-
Group A (Oral): Administer the this compound formulation via oral gavage at a dose of 10 mg/kg.
-
Group B (Intravenous): Administer the this compound solution via the tail vein at a dose of 1 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at the following time points:
-
Oral Group: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
IV Group: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Signaling Pathway
Assuming this compound acts as a bifunctional peptide inhibitor that disrupts the interaction between T-cells and Antigen Presenting Cells (APCs) like Dendritic Cells (DCs), a potential mechanism is the inhibition of the immunological synapse formation.
Caption: Proposed mechanism of this compound inhibiting T-cell activation.
Experimental Workflow
The following diagram illustrates the workflow for developing and evaluating a new formulation of this compound to improve its oral bioavailability.
Caption: Workflow for improving the oral bioavailability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. course.cutm.ac.in [course.cutm.ac.in]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. drughunter.com [drughunter.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. eCFR :: 21 CFR Part 320 Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products [ecfr.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: DC-BPi-11 Hydrochloride Salt
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of DC-BPi-11 hydrochloride salt. The following information is designed to help users anticipate and troubleshoot problems they might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability concerns for this compound hydrochloride salt?
While specific stability data for this compound hydrochloride is not extensively published, hydrochloride salts of small molecules can be susceptible to several forms of degradation. Researchers should be aware of the potential for:
-
Hygroscopicity: The tendency to absorb moisture from the air, which can lead to chemical degradation through hydrolysis or changes in physical form.
-
Photostability: Degradation upon exposure to light. Many organic molecules are light-sensitive.
-
Thermal Degradation: Breakdown of the compound at elevated temperatures.
-
pH Stability: Degradation in solutions of varying pH. As a hydrochloride salt, the initial pH in an unbuffered aqueous solution will be acidic.
Q2: How should I properly store and handle this compound hydrochloride salt to ensure its stability?
To minimize potential degradation, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C for long-term storage. | Reduces the rate of potential thermal degradation. |
| Light | Store in a light-proof container (e.g., amber vial). | Protects the compound from photolytic degradation.[1][2] |
| Moisture | Store in a desiccator or a tightly sealed container with a desiccant. | Minimizes water absorption and subsequent hydrolysis. |
| Handling | Allow the container to warm to room temperature before opening to prevent condensation. Use in a controlled environment with low humidity if possible. | Prevents the introduction of moisture into the stock compound. |
Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?
Inconsistent results can arise from various factors, but compound instability is a common cause. If you observe a loss of expected biological activity or the appearance of unknown peaks in your analytical data (e.g., HPLC, LC-MS), you should consider performing a stability assessment of your this compound stock solutions and solid compound.
Troubleshooting Guides
Issue 1: Loss of Potency in Solution
Symptom: A gradual or sudden decrease in the expected biological effect of this compound in your assays over time.
Possible Cause: The compound may be degrading in your solvent or under your experimental conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of compound potency.
Issue 2: Appearance of Unknown Peaks in Analytical Data
Symptom: When analyzing your this compound sample via HPLC or LC-MS, you observe new peaks that were not present in the initial analysis of the compound.
Possible Cause: The compound is degrading into one or more new chemical entities.
Troubleshooting Steps:
-
Confirm Identity of Main Peak: Verify that the retention time of your main peak corresponds to that of a freshly prepared or certified standard of this compound.
-
Analyze Blank Samples: Inject your solvent and any other components of your sample matrix to ensure the new peaks are not artifacts.
-
Perform Forced Degradation Studies: To understand the degradation profile, intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to see if the unknown peaks are generated. This can help in identifying the degradation products.[3]
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution
This protocol outlines a method to determine the stability of this compound in a specific solvent over time.
Methodology:
-
Preparation: Prepare a stock solution of this compound in your desired solvent (e.g., DMSO, PBS) at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][5] Quantify the peak area of the parent compound.
-
Storage: Store the remaining solution under your typical experimental conditions (e.g., 4°C, room temperature, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots and analyze them using the same HPLC method.
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial (T=0) amount. A significant decrease indicates instability under the tested conditions.
Example Data Table (Hypothetical):
| Time (hours) | Storage Condition | % Remaining this compound | Appearance of Degradants (Peak Area %) |
| 0 | - | 100% | 0% |
| 24 | 4°C | 98.5% | 1.5% |
| 24 | Room Temp (25°C) | 92.1% | 7.9% |
| 24 | 37°C | 85.3% | 14.7% |
Protocol 2: Photostability Assessment
This protocol is adapted from ICH Q1B guidelines to assess the light sensitivity of this compound.[2]
Methodology:
-
Sample Preparation: Place a thin layer of the solid this compound hydrochloride salt in a chemically inert, transparent container. Prepare a second sample in a light-resistant container to serve as a dark control.
-
Exposure: Expose the samples to a light source that meets ICH Q1B requirements for photostability testing, providing a standardized illumination.[1][6]
-
Analysis: After the exposure period, analyze both the exposed and dark control samples. This can involve visual inspection for color change and analytical testing (e.g., HPLC) to quantify any degradation.
-
Comparison: A significant difference in the purity of the light-exposed sample compared to the dark control indicates photosensitivity.
Workflow for Photostability Testing:
Caption: Experimental workflow for assessing photostability.
Signaling Pathway Considerations
The stability of this compound is critical as its degradation could lead to a loss of its inhibitory effect on the Bromodomain and PHD finger-containing Transcription Factor (BPTF), or potentially result in off-target effects by its degradants.[7] Understanding the impact of stability on the intended biological pathway is crucial.
References
- 1. caronscientific.com [caronscientific.com]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. kinampark.com [kinampark.com]
- 6. Caron Products And Services Photostability Chamber, 11 cu. ft., Option | Fisher Scientific [fishersci.com]
- 7. glpbio.com [glpbio.com]
Technical Support Center: Compound DC-BPi-11
Disclaimer: No public information is available for a compound designated "DC-BPi-11." The following technical support center is a template designed for a generic small molecule inhibitor. Researchers and drug development professionals should replace the placeholder information with compound-specific data validated for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a lyophilized powder at -20°C or below, protected from light and moisture.[1][2][3] For short-term storage of solutions, it is recommended to keep them at 2-8°C for no longer than 48 hours. Always refer to the product's Certificate of Analysis (CoA) for specific instructions.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, reconstitute the lyophilized powder in an appropriate solvent, such as DMSO, to the desired concentration. Ensure the powder is fully dissolved by vortexing. For cellular assays, it is advisable to make further dilutions in culture medium immediately before use.
Q3: What are the known degradation pathways for this compound?
A3: While specific data for this compound is unavailable, similar small molecules are susceptible to degradation through several common pathways. These include hydrolysis, oxidation, and photodecomposition.[4] Exposure to acidic or basic conditions, high temperatures, and UV light can accelerate these processes.[4][5]
Q4: Is this compound sensitive to light?
A4: Many research compounds exhibit light sensitivity.[1] It is best practice to store this compound in amber vials or opaque containers and to minimize its exposure to light during experiments.[1]
Q5: What is the expected shelf-life of this compound?
A5: The shelf-life of this compound is dependent on the storage conditions. When stored as a dry powder at -20°C, it is expected to be stable for at least one year. Stock solutions in DMSO at -20°C should be used within three to six months. Stability can be assessed through periodic purity checks using HPLC.[6]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent or No Compound Activity
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Verify the storage conditions and age of the compound stock. If degradation is suspected, perform a purity analysis using HPLC. Prepare a fresh stock solution from a new vial of lyophilized powder.
-
-
Possible Cause 2: Improper Solution Preparation.
-
Troubleshooting Step: Ensure the compound was fully dissolved in the appropriate solvent. Check for any precipitation in the stock solution.
-
-
Possible Cause 3: Experimental Error.
-
Troubleshooting Step: Review the experimental protocol for any deviations. Confirm the final concentration of this compound in the assay.
-
Issue 2: High Variability Between Replicates
-
Possible Cause 1: Inaccurate Pipetting.
-
Troubleshooting Step: Calibrate pipettes and ensure proper technique. For low volume additions, consider serial dilutions to increase the volume being pipetted.
-
-
Possible Cause 2: Uneven Cell Seeding.
-
Troubleshooting Step: Ensure a homogenous cell suspension before seeding plates. Check for edge effects in multi-well plates.
-
-
Possible Cause 3: Compound Precipitation in Media.
-
Troubleshooting Step: Observe the culture media for any signs of precipitation after adding this compound. Lowering the final concentration or using a different formulation with solubilizing agents may be necessary.
-
Logical Troubleshooting Workflow
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. gmpplastic.com [gmpplastic.com]
- 4. 5 Forced Degradation Pathways To Detect Drug Instability [pharmatechassociates.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Minimizing Cytotoxicity of DC-BPi-11 in Primary Cells
Disclaimer: As "DC-BPi-11" is not a publicly recognized compound, this guide is based on a hypothetical small molecule inhibitor, herein named DC-Inhibitor-X, designed to target signaling pathways in primary dendritic cells (DCs). The principles and protocols provided are general and should be adapted based on the specific characteristics of your compound.
I. Frequently Asked Questions (FAQs)
Q1: After treating my primary DCs with this compound, I'm observing high levels of cell death. What is the likely cause?
A1: High cytotoxicity in primary DCs following treatment with a small molecule inhibitor can stem from several factors:
-
Concentration-dependent toxicity: The concentration of this compound used may be too high for primary cells, which are often more sensitive than cell lines.
-
Off-target effects: The inhibitor may be affecting essential cellular pathways other than the intended target.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells at certain concentrations.
-
Suboptimal culture conditions: Primary DCs are sensitive to their environment; factors like media quality, cytokine support, and cell density can impact their viability.[1][2]
Q2: How can I determine a safe and effective concentration of this compound for my experiments?
A2: A dose-response experiment is crucial. We recommend performing a viability assay (e.g., MTT or CellTiter-Glo®) with a wide range of this compound concentrations. This will help you determine the IC50 (half-maximal inhibitory concentration) for your target and the CC50 (half-maximal cytotoxic concentration). The optimal concentration for your experiments will be one that effectively modulates the target with minimal impact on cell viability. It is advisable to use concentrations 5 to 10 times higher than the known Ki or IC50 values to ensure complete inhibition of the target enzyme's activity.[3]
Q3: My untreated primary DCs are also showing poor viability. What could be the issue?
A3: Poor viability in control primary DC cultures is often due to suboptimal handling or culture conditions. Key areas to troubleshoot include:
-
Thawing procedure: Rapid thawing and gentle handling of cryopreserved cells are critical. Avoid harsh centrifugation.[4]
-
Media and supplements: Ensure you are using the recommended media and fresh, high-quality cytokines (e.g., GM-CSF, IL-4) to support DC survival.[1][5]
-
Seeding density: Both too low and too high cell densities can negatively affect DC viability.
-
Contamination: Check for signs of bacterial, fungal, or mycoplasma contamination.
Q4: Can the timing and duration of this compound treatment affect cytotoxicity?
A4: Absolutely. The duration of exposure to the inhibitor can significantly impact cell viability. We recommend performing a time-course experiment where you treat the cells for different lengths of time (e.g., 6, 12, 24, 48 hours) to find the optimal window for observing the desired effect with minimal cytotoxicity.
Q5: Are there any supplements I can add to my culture to improve DC viability during treatment?
A5: The addition of certain cytokines can enhance the survival of dendritic cells in culture. For conventional DCs (cDCs), granulocyte-macrophage colony-stimulating factor (GM-CSF) has been shown to be effective in preserving viability.[1] For plasmacytoid DCs (pDCs), overexpression of Bcl-2 has been shown to be particularly effective in maintaining viability.[1]
II. Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death at all tested concentrations of this compound | Intrinsic toxicity of the compound. | Consider synthesizing or obtaining analogues of the compound with potentially lower toxicity. |
| High solvent concentration. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below 0.1%. Run a solvent-only control to assess its specific toxicity. | |
| Contaminated compound stock. | Filter-sterilize the stock solution of this compound. | |
| Variable cytotoxicity results between experiments | Inconsistent cell health or passage number. | Use primary cells from the same donor or batch for a set of experiments. Ensure consistent and gentle cell handling procedures. Use early passage cells when possible.[5] |
| Inconsistent compound preparation. | Prepare fresh dilutions of this compound from a stable stock solution for each experiment. | |
| Loss of DC phenotype or function after treatment | Off-target effects of this compound. | Characterize the expression of key DC surface markers (e.g., CD80, CD86, MHC class II) and cytokine production (e.g., IL-12) at non-toxic concentrations of the inhibitor.[6] |
| Stress-induced differentiation or maturation. | Lower the concentration of this compound and shorten the incubation time. |
Quantitative Data Summary
The following table provides a template for summarizing data from a dose-response experiment to determine the cytotoxic and inhibitory concentrations of this compound.
| This compound Conc. (µM) | % Cell Viability (MTT Assay) | % Target Inhibition | Caspase-3/7 Activity (RFU) |
| 0 (Vehicle Control) | 100% | 0% | Baseline |
| 0.1 | 98% | 15% | No significant increase |
| 1 | 95% | 52% | Slight increase |
| 10 | 60% | 95% | Significant increase |
| 50 | 20% | 98% | High increase |
| 100 | 5% | 99% | Very high increase |
III. Experimental Protocols
Dose-Response and Cell Viability (MTT Assay)
This protocol is used to determine the concentration-dependent effect of this compound on primary DC viability.
Materials:
-
Primary dendritic cells
-
Complete RPMI-1640 medium (with 10% FBS, GM-CSF, and IL-4)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]
-
96-well flat-bottom plate
Procedure:
-
Seed primary DCs in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired time (e.g., 24 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Detection (Caspase-3/7 Assay)
This protocol measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Primary dendritic cells
-
Complete RPMI-1640 medium
-
This compound
-
Caspase-Glo® 3/7 Assay Kit (or similar)[9]
-
White-walled 96-well plate
Procedure:
-
Seed primary DCs in a white-walled 96-well plate at a density of 5 x 10^4 cells/well in 50 µL of complete medium.
-
Prepare dilutions of this compound in complete medium.
-
Add 50 µL of the diluted compound to the wells. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Incubate for the desired time (e.g., 6-12 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[9]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
IV. Visualizations
Signaling Pathway Diagram
This diagram illustrates a hypothetical signaling pathway in a dendritic cell that is targeted by this compound. In this example, this compound is an inhibitor of the NF-κB signaling pathway, a key pathway in DC maturation and survival.[6]
References
- 1. Maintaining dendritic cell viability in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to Use Inhibitors [sigmaaldrich.com]
- 4. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. kosheeka.com [kosheeka.com]
- 6. rupress.org [rupress.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Counting & Health Analysis [sigmaaldrich.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
troubleshooting unexpected results with DC-BPi-11
Welcome to the technical support center for DC-BPi-11, a high-affinity inhibitor of the bromodomain PHD finger transcription factor (BPTF). This guide is intended for researchers, scientists, and drug development professionals to troubleshoot unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the bromodomain PHD finger transcription factor (BPTF).[1][2][3][4][5][6] BPTF is a key component of the nucleosome remodeling factor (NURF) complex, which plays a critical role in chromatin remodeling and gene transcription. By binding to the bromodomain of BPTF, this compound prevents it from recognizing acetylated histones, thereby disrupting its function in gene regulation. This has been shown to inhibit the proliferation of cancer cells, such as leukemia and colorectal cancer cells, by downregulating the expression of oncogenes like c-Myc.[4][5][7][8]
Q2: What are the recommended cell lines for studying the effects of this compound?
This compound has been shown to be effective in human leukemia cell lines, such as MV-4-11, and in colorectal cancer cell lines.[2][4][5][8] When selecting a cell line, it is crucial to consider the expression levels of BPTF and the dependence of the cancer type on BPTF-mediated gene transcription.
Q3: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound hydrochloride can be dissolved in aqueous solutions. For stocking, it is advisable to follow the supplier's recommendations, which typically involve storing the compound as a solid at low temperatures (e.g., -20°C or -80°C) to prevent degradation. For in vivo studies, appropriate vehicle formulation is necessary to ensure solubility and bioavailability.
Troubleshooting Guides
Cell-Based Assays: Unexpected Cell Viability Results
Issue: Inconsistent or no significant decrease in cell viability after this compound treatment in a sensitive cell line.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions of this compound from a new stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Dosage | Verify the calculations for your serial dilutions. Perform a dose-response experiment over a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal inhibitory concentration (IC50) for your specific cell line.[4][5] |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Overly confluent or sparse cultures can lead to variable results. |
| Assay Interference | Ensure that the vehicle used to dissolve this compound does not interfere with the viability assay (e.g., MTT, CellTiter-Glo). Run a vehicle-only control. |
| Cell Line Resistance | Confirm the expression of BPTF in your cell line via Western blot or qPCR. Consider that your cell line may have intrinsic or acquired resistance to BPTF inhibition. |
Workflow for Troubleshooting Cell Viability Assays
Caption: Troubleshooting workflow for unexpected cell viability assay results.
Western Blot Analysis: Inconsistent Downregulation of c-Myc
Issue: No significant decrease in c-Myc protein levels after treating cells with an effective concentration of this compound.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Treatment Duration | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing c-Myc downregulation. Protein degradation and transcriptional effects have specific kinetics. |
| Poor Antibody Quality | Validate your c-Myc antibody using positive and negative controls. Ensure the antibody is specific and provides a strong signal at the correct molecular weight. |
| Inefficient Protein Extraction | Use appropriate lysis buffers and protease inhibitors to ensure efficient protein extraction and prevent degradation. Quantify total protein concentration accurately before loading. |
| Western Blotting Technique | Optimize transfer conditions and blocking steps. Ensure appropriate primary and secondary antibody dilutions and incubation times. |
| Alternative Signaling Pathways | Consider that in your specific cell model, c-Myc expression may be regulated by pathways independent of BPTF. Investigate other downstream targets of BPTF. |
BPTF Signaling Pathway and Point of Inhibition
Caption: Simplified signaling pathway showing this compound inhibition of BPTF.
In Vivo Studies: Lack of Tumor Growth Inhibition
Issue: No significant reduction in tumor volume in a xenograft model treated with this compound.
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | Assess the pharmacokinetic properties of this compound with your chosen formulation and route of administration. Consider optimizing the delivery vehicle or administration schedule. |
| Insufficient Dose | The effective in vivo dose may be higher than what was predicted from in vitro studies. Perform a dose-escalation study to find a well-tolerated and effective dose. |
| Tumor Model Resistance | The in vivo tumor microenvironment can confer resistance. Analyze the expression of BPTF in the excised tumors. Consider using a different xenograft model that has been shown to be sensitive to BPTF inhibition. |
| Compound Instability in Vivo | Investigate the metabolic stability of this compound. The compound may be rapidly cleared or metabolized in vivo. |
| Variability in Animal Models | Ensure consistency in the age, weight, and health of the animals used. A larger sample size may be necessary to achieve statistical significance. |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control. Incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 value.
Western Blot for c-Myc
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of High-Affinity Inhibitors of the BPTF Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BPTF inhibition antagonizes colorectal cancer progression by transcriptionally inactivating Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the selectivity of DC-BPi-11
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of the BPTF bromodomain inhibitor, DC-BPi-11, in their experiments.
Troubleshooting Guide
Problem 1: Off-target effects observed despite reported selectivity.
Question: My experiments with this compound are showing phenotypes that are inconsistent with BPTF inhibition alone. How can I confirm and mitigate potential off-target effects?
Answer:
While this compound has been reported to have a 100-fold selectivity for the BPTF bromodomain over other bromodomains, off-target effects can still occur, particularly at higher concentrations.[1][2] Here’s a systematic approach to troubleshoot this issue:
-
Confirm On-Target Engagement:
-
Western Blot: Verify the downstream effects of BPTF inhibition. For instance, this compound has been shown to decrease c-Myc protein levels.[3][4] Assess the expression of known BPTF target genes.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm the direct binding of this compound to BPTF in a cellular context.
-
-
Characterize Off-Target Profile:
-
Broad-Panel Kinase and Bromodomain Screening: Submit this compound for in vitro binding or enzymatic assays against a comprehensive panel of kinases and bromodomain-containing proteins. This will provide a quantitative measure of its selectivity.
-
Proteome Profiling: Techniques like chemical proteomics can help identify unintended protein interactors of this compound in your specific experimental system.
-
-
Refine Experimental Conditions:
-
Dose-Response Curve: Determine the minimal effective concentration of this compound that elicits the desired on-target phenotype. Use the lowest effective concentration to minimize the risk of off-target effects. The reported IC50 for this compound is 698 nM.[3][4][5][6][7][8][9][10]
-
Use a Negative Control: Synthesize or obtain an inactive analog of this compound. This molecule should be structurally similar but unable to bind to the BPTF bromodomain. Observing the same phenotype with the negative control would strongly suggest off-target effects.
-
Orthogonal Approach: Use a different modality to inhibit BPTF, such as siRNA or CRISPRi, to see if it recapitulates the phenotype observed with this compound.[11]
-
Problem 2: Difficulty in replicating the reported potency and selectivity of this compound.
Question: The IC50 and selectivity of this compound in my assays are different from the published data. What could be the reasons for this discrepancy?
Answer:
Several factors can contribute to variability in experimental results. Consider the following:
-
Compound Quality and Handling:
-
Purity: Ensure the purity of your this compound stock. Impurities can interfere with the assay.
-
Solubility: this compound is typically dissolved in DMSO. Ensure it is fully dissolved before further dilution in aqueous buffers, as precipitation can lead to inaccurate concentrations.
-
Storage: Store the compound as recommended by the supplier to prevent degradation.
-
-
Assay Conditions:
-
Assay Format: Different assay formats (e.g., biochemical vs. cell-based) can yield different potency values. The reported IC50 of 698 nM is a biochemical value.[3][4][5][6][7][8][9][10] Cellular assays will be influenced by cell permeability and efflux pumps.
-
Reagent Concentrations: The concentrations of the protein, substrate, and cofactors in your assay should be carefully optimized and consistent. For competitive binding assays, the concentration of the competing ligand is critical.
-
Incubation Time: Ensure that the binding or enzymatic reaction has reached equilibrium.
-
-
Cell Line Differences:
-
Genetic Background: The genetic and epigenetic landscape of your cell line can influence its sensitivity to BPTF inhibition.
-
Expression Levels: The expression level of BPTF and potential off-target proteins can vary between cell lines.
-
To address these issues, we recommend validating your assay with a known BPTF inhibitor and carefully documenting all experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the bromodomain of the Bromodomain PHD Finger Transcription Factor (BPTF).[3][4][5][6][7][8][9][10] The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on histone tails. BPTF is a core subunit of the ATP-dependent chromatin remodeling complex NURF (Nucleosome Remodeling Factor). By binding to the BPTF bromodomain, this compound prevents the NURF complex from being recruited to chromatin, thereby altering gene expression.[11] This has been shown to inhibit the proliferation of leukemia and colorectal cancer cells.[3][12]
Q2: How can I structurally modify this compound to improve its selectivity?
A2: Improving selectivity through medicinal chemistry is a complex process. However, based on the publicly available co-crystal structure of this compound in complex with the BPTF bromodomain (PDB ID: 7F5E), the following general strategies can be considered:[1]
-
Exploit Unique Residues: Analyze the amino acid residues in the BPTF binding pocket and compare them to the corresponding residues in the binding pockets of other bromodomains. Modifications to this compound that introduce interactions with residues unique to BPTF can enhance selectivity.
-
Targeting the Water Network: The displacement or stabilization of water molecules in the binding pocket can have a significant impact on affinity and selectivity. Analyze the water network in the co-crystal structure for opportunities to design compounds with improved properties.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the this compound scaffold and assess the impact on both on-target potency and off-target activity. This iterative process can lead to the identification of more selective analogs.
Q3: What are the known downstream effects of BPTF inhibition by this compound?
A3: Inhibition of BPTF by this compound has been shown to downregulate the expression of the oncogene c-Myc.[3][4] In colorectal cancer cells, BPTF inhibition has been demonstrated to transcriptionally inactivate Cdc25A, a cell cycle regulator.[12]
Data Presentation
| Compound | Target | IC50 (nM) | Cellular EC50 (nM) in MV-4-11 cells | Reported Selectivity |
| This compound | BPTF Bromodomain | 698 | 120 | 100-fold over other tested bromodomains |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Culture your cells of interest to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer.
-
Heat Shock: Aliquot the cell lysates and subject them to a temperature gradient (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Protein Precipitation: Centrifuge the samples at high speed to pellet the denatured and aggregated proteins.
-
Western Blot Analysis: Collect the supernatants and analyze the amount of soluble BPTF protein at each temperature by Western blotting using a BPTF-specific antibody. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: A logical workflow for troubleshooting off-target effects of this compound.
Caption: Simplified signaling pathway illustrating the mechanism of action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. BPTF | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. This compound 2758411-61-7 | MCE [medchemexpress.cn]
- 8. cell proliferation inhibition | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. targetmol.com [targetmol.com]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. mdpi.com [mdpi.com]
- 12. BPTF inhibition antagonizes colorectal cancer progression by transcriptionally inactivating Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dendritic Cell-Based Immunotherapy and Aurous (I) Gold Complexes in Oncology
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of cancer therapeutics, researchers and drug development professionals are continually seeking novel modalities with improved efficacy and safety profiles. This guide provides a comprehensive comparison of two distinct therapeutic strategies: Dendritic Cell (DC)-based immunotherapy, a cellular approach aimed at harnessing the patient's own immune system, and Aurous (I) Gold (Au(I)) complexes, a class of small molecule drugs with unique cytotoxic mechanisms. This comparison is based on available clinical and preclinical data to inform researchers, scientists, and drug development professionals.
While direct comparative clinical trials between a specific DC-based therapy and an Au(I) complex are not available due to their fundamentally different nature, this guide will compare their general efficacy, mechanisms of action, and experimental protocols based on representative examples from published literature.
Section 1: Data Presentation
To facilitate a clear comparison of the efficacy of these two therapeutic approaches, the following tables summarize key quantitative data from clinical trials of DC-based immunotherapies and preclinical studies of Au(I) complexes.
Table 1: Efficacy of Dendritic Cell-Based Immunotherapies in Clinical Trials
| Therapeutic Agent | Cancer Type | Key Efficacy Data | Citation |
| DCVax®-L | Newly Diagnosed Glioblastoma | Median Overall Survival (mOS): 19.3 months vs. 16.5 months in control. 5-year survival: 13.0% vs. 5.7% in control. | [1][2][3][4] |
| Recurrent Glioblastoma | mOS from relapse: 13.2 months vs. 7.8 months in control. 30-month survival: 11.1% vs. 5.1% in control. | [1][2][3][4] | |
| Sipuleucel-T (Provenge®) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Median Overall Survival: 25.8 months vs. 21.7 months in control (a 4.1-month improvement). 3-year survival: 31.7% vs. 23.0% in control. | [5][6][7][8][9] |
| Autologous DC Vaccine | Metastatic Melanoma | Objective Response Rate (ORR): 37.5% in a phase II trial. Clinical benefit (Complete Response + Partial Response + Stable Disease): 54.1%. | [10] |
| TriMixDC-MEL (with ipilimumab) | Advanced Melanoma | Overall Response Rate: 38% (including complete and partial responses). | [11][12] |
Table 2: Preclinical Cytotoxicity of Representative Aurous (I) Gold Complexes
| Au(I) Complex Type | Cancer Cell Line | IC50 Value (µM) | Citation |
| Au(I)-NHC Complexes | A549 (Lung) | 0.281 | [13] |
| HeLa (Cervical) | 0.356 | [13] | |
| Bel-7402 (Liver) | 0.523 | [13] | |
| Eca-109 (Esophageal) | 0.514 | [13] | |
| MCF-7 (Breast) | 0.356 | [13] | |
| PBTDG | MCF-7 (Breast) | 1.48 | [14] |
| Au(I)-Thiourea Complex | HeLa (Cervical) | 8.06 | [15] |
| Dinuclear Au(I)-NHC-thiolate | A2780 (Ovarian, cisplatin-sensitive) | More active than cisplatin (IC50 = 1.1) | [16] |
| A2780cis (Ovarian, cisplatin-resistant) | More active than cisplatin (IC50 = 11) | [16] | |
| HCT116 (Colon) | More active than cisplatin (IC50 = 21) | [16] |
Section 2: Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of therapeutic strategies. This section outlines the general experimental protocols for the generation of DC-based vaccines and the synthesis of Au(I) complexes.
Dendritic Cell Vaccine Generation (Autologous)
The production of autologous DC vaccines is a multi-step process that involves isolating a patient's immune cells and priming them to recognize and attack cancer cells.
-
Leukapheresis: A patient's peripheral blood mononuclear cells (PBMCs) are collected through a procedure called leukapheresis.[17][18]
-
Monocyte Isolation: Monocytes, the precursors to dendritic cells, are isolated from the collected PBMCs.[17][18]
-
Differentiation into Immature DCs: The isolated monocytes are cultured in the presence of specific cytokines, such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4), to differentiate them into immature dendritic cells.[18]
-
Antigen Loading: The immature DCs are then exposed to tumor-associated antigens. This can be in the form of tumor lysate from the patient's own tumor, specific tumor-associated peptides, or mRNA encoding for tumor antigens.[17][19]
-
Maturation: The antigen-loaded DCs are matured using a cocktail of cytokines (e.g., TNF-α, IL-1β, IL-6) or other maturation-inducing agents. This step enhances their ability to activate T cells.[17]
-
Vaccine Formulation and Administration: The mature, antigen-loaded dendritic cells are harvested, formulated into a vaccine, and then injected back into the patient, typically intradermally or subcutaneously.[19]
Synthesis of Aurous (I) Gold Complexes (Example: Au(I)-NHC Complexes)
The synthesis of Au(I) complexes, particularly N-Heterocyclic Carbene (NHC) complexes, can be achieved through various routes. A common and straightforward method is the "weak base route".
-
Imidazolium Salt Precursor: The synthesis begins with an appropriate N,N'-disubstituted imidazolium salt, which serves as the precursor to the NHC ligand.[16][20][21][22]
-
Reaction with Gold Precursor: The imidazolium salt is reacted with a gold(I) precursor, such as chloro(dimethyl sulfide)gold(I) ([AuCl(SMe₂)]).[20][23]
-
Addition of a Weak Base: A mild base, such as potassium carbonate (K₂CO₃) or aqueous ammonia, is added to the reaction mixture. The base facilitates the deprotonation of the imidazolium salt to form the NHC in situ, which then coordinates to the gold center.[16][20][21]
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent like acetone or acetonitrile at room temperature or with gentle heating.[16][22]
-
Purification: The resulting Au(I)-NHC complex is then purified, often by filtration and washing with appropriate solvents to remove byproducts.[20]
Section 3: Signaling Pathways and Mechanisms of Action
Understanding the underlying biological pathways is critical for optimizing therapeutic efficacy and identifying potential combination strategies.
Dendritic Cell Immunotherapy: Antigen Presentation Pathway
DC-based immunotherapy leverages the natural function of dendritic cells as the most potent antigen-presenting cells (APCs) to initiate an anti-tumor immune response.
Aurous (I) Gold Complexes: Induction of Apoptosis via Thioredoxin Reductase Inhibition
Au(I) complexes exert their anticancer effects primarily by targeting the thioredoxin (Trx) system, a key regulator of cellular redox balance.
References
- 1. abta.org [abta.org]
- 2. atlanticbrainandspine.org [atlanticbrainandspine.org]
- 3. Association of Autologous Tumor Lysate-Loaded Dendritic Cell Vaccination With Extension of Survival Among Patients With Newly Diagnosed and Recurrent Glioblastoma: A Phase 3 Prospective Externally Controlled Cohort Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DCVax-L in the Treatment of Glioblastoma: Phase 3 Passed and prospects as a new Standard of Care - Glioblastoma Multiforme [glioblastomamultiforme.it]
- 5. medscape.com [medscape.com]
- 6. targetedonc.com [targetedonc.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Real-World Effectiveness of Sipuleucel-T on Overall Survival in Men with Advanced Prostate Cancer Treated with Androgen Receptor-Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unexpected High Response Rate to Traditional Therapy after Dendritic Cell-Based Vaccine in Advanced Melanoma: Update of Clinical Outcome and Subgroup Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Production of dendritic cell vaccines using different methods with equivalent results: Implications for emerging centers | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 16. Simple synthesis of [Au(NHC)X] complexes utilizing aqueous ammonia: revisiting the weak base route mechanism - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02955K [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pharmtech.com [pharmtech.com]
- 19. Dendritic Cell Vaccine Development Services - Creative Biolabs [creative-biolabs.com]
- 20. communities.springernature.com [communities.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Current Developments of N-Heterocyclic Carbene Au(I)/Au(III) Complexes toward Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data on the Anti-Leukemic Effects of DC-BPi-11
Despite a comprehensive search of scientific literature and clinical trial databases, no specific information, experimental data, or publications were found for a compound or treatment designated as "DC-BPi-11" in the context of leukemia or any other therapeutic area.
The requested comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams for this compound, cannot be generated due to the absence of any publicly available information on this specific entity. It is possible that "this compound" is an internal development name for a very early-stage compound that has not yet been disclosed in scientific publications, a misnomer, or a discontinued project.
General Landscape of Dendritic Cell (DC)-Based Therapies for Leukemia
While there is no information on "this compound," the search did yield substantial information on the broader field of dendritic cell (DC)-based immunotherapies for leukemia, particularly Acute Myeloid Leukemia (AML). This is a promising area of research focused on leveraging the patient's own immune system to fight cancer.
Dendritic cells are potent antigen-presenting cells that play a crucial role in initiating and shaping the adaptive immune response. In the context of leukemia, DC-based therapies generally involve loading these cells with leukemia-specific antigens to "teach" the immune system, particularly T cells, to recognize and attack leukemic cells.
Several approaches in this field are being investigated:
-
DC Vaccines: These involve isolating a patient's dendritic cells, loading them with leukemia-associated antigens (such as peptides or whole-cell lysates), and then re-infusing them into the patient to stimulate an anti-leukemic immune response.
-
DC/Leukemia Fusion Cells: This strategy involves fusing dendritic cells with leukemia cells to create a hybrid cell that presents a broad array of leukemia antigens to the immune system.
-
Combination Therapies: Researchers are exploring the combination of DC-based therapies with other treatments, such as chemotherapy (e.g., Decitabine) or immune checkpoint inhibitors (e.g., PD-1 blockade), to enhance the anti-leukemic effects.[1][2]
The overarching goal of these therapies is to induce a robust and lasting anti-leukemic immunity, potentially leading to improved outcomes for patients. Clinical trials are ongoing to evaluate the safety and efficacy of these novel immunotherapeutic strategies.[2][3]
Without specific data on "this compound," a direct comparison with other anti-leukemic agents is not possible at this time. For researchers, scientists, and drug development professionals interested in the field, further investigation into the published literature on the specific DC-based therapeutic strategies mentioned above would be the recommended course of action.
References
Comparative Analysis of DC-BPi-11 and Similar BPTF Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of DC-BPi-11, a potent inhibitor of the Bromodomain PHD Finger Transcription Factor (BPTF), and other notable compounds targeting the same protein. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support research and development efforts in oncology and epigenetics.
Introduction to BPTF and its Inhibition
The Bromodomain PHD Finger Transcription Factor (BPTF) is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex. This complex plays a crucial role in chromatin remodeling by recognizing acetylated histones, thereby regulating gene expression. Dysregulation of BPTF has been implicated in the development and progression of various cancers, making it an attractive therapeutic target.[1][2][3][4] BPTF's role in tumorigenesis is linked to its influence on key oncogenic signaling pathways, including the MAPK and PI3K/AKT pathways, and its regulation of the MYC oncogene.[5][6][7] Small molecule inhibitors targeting the bromodomain of BPTF can disrupt its function and represent a promising avenue for cancer therapy.[1]
This guide focuses on this compound, a high-affinity BPTF inhibitor, and compares its performance with its precursors and other recently developed inhibitors.[8]
Quantitative Performance Analysis
The following table summarizes the in vitro potency of this compound and similar BPTF inhibitors. The data has been compiled from various studies, and it is important to note that direct comparison may be limited by variations in experimental conditions across different publications.
| Compound | Target | IC50 (nM) | Kd (nM) | Assay Method | Cell Line (for cellular activity) | Source |
| This compound | BPTF-BRD | 120 (EC50) | - | AlphaScreen | MV-4-11 | [8] |
| DC-BPi-07 | BPTF-BRD | - | - | AlphaScreen | - | [8] |
| DC-BPi-03 | BPTF-BRD | 698.3 ± 21.0 | 2810 | AlphaScreen | - | [8] |
| TP-238 | BPTF/CECR2 | 350 (BPTF) | - | - | - | [8] |
| BZ1 | BPTF | - | 6.3 | BROMOscan | 4T1 | [9][10] |
| BI-7190 | BPTF | 58 (EC50) | 3.5 | nanoBRET, DiscoveRx | - | [11][12] |
Note: BRD = Bromodomain; IC50 = half-maximal inhibitory concentration; EC50 = half-maximal effective concentration; Kd = dissociation constant.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
AlphaScreen Assay for BPTF Inhibition
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the binding affinity of inhibitors to the BPTF bromodomain.
Principle: The assay relies on the interaction between a biotinylated histone peptide (substrate) and a GST-tagged BPTF bromodomain protein. These are brought into proximity by binding to streptavidin-coated donor beads and glutathione-coated acceptor beads, respectively. Upon laser excitation at 680 nm, the donor beads release singlet oxygen, which excites the acceptor beads if they are in close proximity (<200 nm), leading to light emission at 520-620 nm. An inhibitor competes with the histone peptide for binding to the BPTF bromodomain, leading to a decrease in the AlphaScreen signal.
Detailed Protocol (adapted from publicly available methods):
-
Reagents: GST-tagged BPTF bromodomain protein, biotinylated H4 acetylated peptide, Streptavidin Donor beads, Glutathione Acceptor beads, assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Compound Preparation: Serially dilute the test compounds (e.g., this compound) in DMSO and then in assay buffer to the desired concentrations.
-
Assay Procedure:
-
Add a fixed concentration of GST-BPTF protein to the wells of a 384-well microplate.
-
Add the diluted test compounds or DMSO (vehicle control).
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add a fixed concentration of the biotinylated histone peptide.
-
Add a mixture of Streptavidin Donor and Glutathione Acceptor beads.
-
Incubate in the dark at room temperature for a specified time (e.g., 1 hour).
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.
MV-4-11 Cell Proliferation Assay
This assay is used to determine the effect of BPTF inhibitors on the proliferation of the human leukemia cell line MV-4-11.
Principle: The viability of the cells after treatment with the inhibitor is assessed using a colorimetric or luminescent method. For example, the MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Detailed Protocol (general procedure):
-
Cell Culture: Culture MV-4-11 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specific duration (e.g., 72 hours).
-
Viability Assessment (MTT Assay example):
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data and fitting it to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the BPTF signaling pathway and a typical experimental workflow for the discovery and evaluation of BPTF inhibitors.
Caption: BPTF signaling pathway and mechanism of inhibition by this compound.
Caption: A typical experimental workflow for the development of BPTF inhibitors.
Conclusion
This compound has emerged as a potent and selective inhibitor of the BPTF bromodomain with promising anti-proliferative activity in leukemia cells. The comparative analysis with its analogs and other BPTF inhibitors highlights the rapid progress in targeting this epigenetic regulator. The provided data and experimental protocols offer a valuable resource for researchers in the field to design and execute further studies aimed at validating and advancing these compounds towards clinical applications. The visualization of the BPTF signaling pathway and the drug discovery workflow provides a clear conceptual framework for understanding the mechanism of action and the development process of these novel therapeutic agents.
References
- 1. Bromodomain inhibition targeting BPTF in the treatment of melanoma and other solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target [frontiersin.org]
- 3. Opportunity Knocks for Uncovering New Function of an Understudied Nucleosome Remodeling Complex Member, the Bromodomain PHD Finger Transcription Factor, BPTF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of BPTF restores estrogen response and suppresses metastasis of mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of High-Affinity Inhibitors of the BPTF Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. opnme.com [opnme.com]
Confirming the On-Target Effects of Bifunctional Peptide Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target effects of a putative novel agent, DC-BPi-11, conceptualized as a bifunctional peptide inhibitor targeting dendritic cells (DCs). The information presented is based on existing experimental data for similar bifunctional peptide inhibitors (BPIs) and alternative strategies for modulating dendritic cell function.
Introduction to Dendritic Cell Modulation
Dendritic cells are potent antigen-presenting cells that play a crucial role in initiating and shaping adaptive immune responses. Their ability to either stimulate or suppress T cell activity makes them a prime target for therapeutic intervention in various diseases, including autoimmune disorders, cancer, and transplant rejection. Bifunctional peptide inhibitors represent a promising class of molecules designed to precisely modulate DC-T cell interactions.
On-Target Effects of Bifunctional Peptide Inhibitors (e.g., this compound)
Bifunctional peptide inhibitors are engineered molecules that typically consist of a disease-relevant antigenic peptide linked to a cell adhesion molecule inhibitor. This dual functionality allows them to interfere with the formation of the immunological synapse, the critical interface between a dendritic cell and a T cell.
Proposed Mechanism of Action:
The primary on-target effect of a BPI, such as the hypothetical this compound, is the disruption of the immunological synapse. By binding simultaneously to the Major Histocompatibility Complex class II (MHC-II) and Intercellular Adhesion Molecule-1 (ICAM-1) on the surface of mature dendritic cells, the BPI prevents the stable interaction required for T cell activation.[1] This interference can lead to a shift in the T cell response, inhibiting the pro-inflammatory Th1 and Th17 pathways while promoting the generation of anti-inflammatory Th2 cells.[1] Furthermore, when presented by immature dendritic cells, BPIs may induce the formation of regulatory T cells (Tregs) that produce the immunosuppressive cytokine IL-10.[1]
Signaling Pathway of a Bifunctional Peptide Inhibitor
Caption: Proposed mechanism of this compound action on the dendritic cell-T cell synapse.
Comparison with Alternative Dendritic Cell Modulation Strategies
Several other approaches are being explored to modulate dendritic cell function for therapeutic purposes. The following tables provide a comparative overview of these strategies against bifunctional peptide inhibitors.
Table 1: Comparison of Dendritic Cell Modulation Strategies
| Feature | Bifunctional Peptide Inhibitors (e.g., this compound) | Genetically Modified DCs (e.g., CTLA4-KDEL) | Antigen-Targeting Peptides (e.g., to DEC205, Clec9a) | Cell-Penetrating Peptides (CPPs) |
| Primary Mechanism | Interference with immunological synapse formation.[1] | Expression of inhibitory molecules (e.g., blocking co-stimulation).[2][3] | Enhanced uptake and presentation of specific antigens.[4][5] | Enhanced intracellular delivery of antigenic cargo.[6] |
| Mode of Action | Extracellular and at the cell surface. | Intracellular protein expression with surface effects. | Receptor-mediated endocytosis. | Direct membrane translocation or endocytosis. |
| Therapeutic Goal | Immune suppression/modulation. | Immune suppression/tolerance induction. | Immune activation (vaccination). | Immune activation or modulation depending on cargo. |
| Specificity | Antigen-specific. | Can be antigen-specific depending on the loaded antigen. | Specific to DC subsets expressing the target receptor. | Broad, depends on peptide design. |
| Delivery | Systemic or local administration of the peptide. | Ex vivo modification and re-infusion of cells. | Systemic administration of peptide-antigen conjugate. | Systemic administration of CPP-cargo conjugate. |
Table 2: Quantitative Data Comparison (Illustrative)
| Parameter | Bifunctional Peptide Inhibitors (PLP-BPI in EAE model) | Genetically Modified DCs (CTLA4-KDEL) | Antigen-Targeting Peptides (WH-OVA) |
| T Cell Proliferation | Significant reduction in antigen-specific T cell proliferation. | Induction of anergy in alloreactive T cells.[2][3] | Enhanced proliferation of antigen-specific CD8+ T cells.[5] |
| Cytokine Production (Th1/Th17) | Decreased IFN-γ and IL-17 production. | Inhibition of pro-inflammatory cytokine secretion. | Increased IFN-γ production by cytotoxic T lymphocytes.[5] |
| Cytokine Production (Th2/Treg) | Increased IL-4 and IL-10 production.[1] | Generation of CD4+CD25+ regulatory T cells.[2][3] | Not the primary intended effect. |
| In Vivo Efficacy | Suppression of disease symptoms in EAE models.[1] | Long-term survival of corneal allografts.[2][3] | Inhibition of tumor metastasis in a mouse model.[5] |
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the on-target effects of dendritic cell-modulating agents.
1. Dendritic Cell Culture and Maturation
-
Objective: To generate mature or immature dendritic cells for in vitro assays.
-
Methodology: Monocytes are isolated from peripheral blood mononuclear cells (PBMCs) and cultured in the presence of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) to generate immature DCs. Maturation can be induced by adding lipopolysaccharide (LPS) and other inflammatory stimuli.[7]
2. T Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
-
Objective: To measure the ability of modulated DCs to stimulate T cell proliferation.
-
Methodology: Modulated DCs are co-cultured with allogeneic or antigen-specific T cells. T cell proliferation is quantified by measuring the incorporation of a radioactive tracer (e.g., 3H-thymidine) or a fluorescent dye (e.g., CFSE).[8]
3. Cytokine Analysis
-
Objective: To determine the cytokine profile of T cells stimulated by modulated DCs.
-
Methodology: Supernatants from DC-T cell co-cultures are collected, and cytokine concentrations (e.g., IFN-γ, IL-10, IL-17) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays. Intracellular cytokine staining followed by flow cytometry can also be used.[5]
4. In Vivo Animal Models
-
Objective: To assess the therapeutic efficacy of the DC-modulating agent in a disease model.
-
Methodology: A relevant animal model is chosen (e.g., Experimental Autoimmune Encephalomyelitis for autoimmune disease, tumor implantation models for cancer). The agent is administered, and disease progression is monitored through clinical scoring, histological analysis, and immunological assays on cells isolated from the animals.[1]
Experimental Workflow for Assessing a Bifunctional Peptide Inhibitor
Caption: A typical experimental workflow for evaluating the effects of a bifunctional peptide inhibitor.
Conclusion
While "this compound" remains a hypothetical designation, the principles of bifunctional peptide inhibitors targeting dendritic cells are well-established in preclinical research. These agents offer a highly specific approach to immune modulation by directly interfering with the DC-T cell synapse. Compared to other DC modulation strategies, BPIs provide the advantage of antigen specificity without the need for ex vivo cell manipulation. Further research and clinical development are necessary to fully elucidate the therapeutic potential of this promising class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Dendritic cell modification as a route to inhibiting corneal graft rejection by the indirect pathway of allorecognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dendritic cell modification as a route to inhibiting corneal graft rejection by the indirect pathway of allorecognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the P10 Peptide in Maturing Dendritic Cells via the DEC205 Receptor In Vivo: A New Therapeutic Strategy against Paracoccidioidomycosis [mdpi.com]
- 5. A novel peptide targeting Clec9a on dendritic cell for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Cell-Penetrating Peptides in Dendritic Cell-Based Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Effect of lipopolysaccharides on human dendritic cell cultures and its inhibition by polymyxin B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human dendritic cell targeting peptide can be targeted to porcine dendritic cells to improve antigen capture efficiency to stimulate stronger immune response - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of DC-BPi-11's IC50 Value: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory potency of DC-BPi-11, a known inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF), with other relevant BPTF inhibitors. The presented data, sourced from peer-reviewed literature, is intended to assist researchers in independently validating and contextualizing the reported IC50 value of this compound.
Comparative Analysis of BPTF Inhibitor Potency
The inhibitory activities of this compound and other selected BPTF inhibitors are summarized in the table below. The half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) values are presented along with the specific assay methodologies used for their determination. This allows for a direct and informed comparison of the compounds' potencies under various experimental conditions.
| Compound | Target | IC50 / Kd (nM) | Assay Method | Reference |
| This compound | BPTF Bromodomain | 698.3 ± 21.0 | HTRF | --INVALID-LINK-- |
| DC-BPi-07 | BPTF Bromodomain | Lower than this compound | HTRF | --INVALID-LINK-- |
| TP-238 | BPTF Bromodomain | 350 | AlphaScreen | --INVALID-LINK--[1][2] |
| 120 (Kd) | ITC | --INVALID-LINK--[3] | ||
| Sanguinarine chloride | BPTF Bromodomain | 344.2 ± 25.1 | HTRF | --INVALID-LINK-- |
| Cpd8 | BPTF Bromodomain | 428 (Kd) | ITC | --INVALID-LINK--[4] |
| Cpd10 | BPTF Bromodomain | 655 (Kd) | ITC | --INVALID-LINK--[4] |
| GSK4027 | PCAF/GCN5 (off-target: BPTF) | >70-fold selectivity for PCAF/GCN5 over BPTF | BROMOscan | --INVALID-LINK-- |
Experimental Protocols
A detailed understanding of the experimental conditions is critical for the independent validation and comparison of IC50 values. Below are the methodologies employed for the key assays cited in this guide.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for this compound
The IC50 value of this compound against the BPTF bromodomain was determined using a competitive binding HTRF assay. The following protocol is based on the methodology described by Lu et al., 2021.
Materials:
-
GST-tagged BPTF bromodomain protein
-
Biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide
-
Europium cryptate-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-XL665 (acceptor fluorophore)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
Test compounds (e.g., this compound) serially diluted in DMSO
Procedure:
-
A solution containing the GST-BPTF protein and the biotin-H4K16ac peptide is prepared in assay buffer.
-
The test compound dilutions are added to the microplate wells.
-
The protein-peptide mixture is dispensed into the wells containing the test compounds.
-
The plate is incubated to allow for binding equilibration.
-
A detection mixture containing the Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665 is added to all wells.
-
The plate is incubated to allow the detection reagents to bind to their respective targets.
-
The HTRF signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation at 320 nm and emission detection at 620 nm (for the donor) and 665 nm (for the acceptor).
-
The ratio of the emission signals (665 nm / 620 nm) is calculated, and the results are normalized to control wells (containing DMSO vehicle) to determine the percent inhibition.
-
The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
References
DC-BPi-11 Efficacy in Preclinical Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of DC-BPi-11, a small molecule inhibitor of the Bromodomain PHD Finger Transcription Factor (BPTF). While specific data on this compound in patient-derived xenograft (PDX) models is not currently available in the public domain, this document summarizes the existing in vivo efficacy data from a relevant mouse model and compares it with other BPTF inhibitors.
Introduction to BPTF Inhibition
BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) chromatin-remodeling complex.[1] It plays a crucial role in regulating gene expression and has been identified as a pro-tumorigenic factor in various cancers, including colorectal cancer and leukemia.[1][2] BPTF inhibitors, such as this compound, represent a targeted therapeutic strategy to counteract the oncogenic functions of this protein.
This compound: In Vivo Efficacy in a Colorectal Cancer Model
A key preclinical study investigated the efficacy of this compound in a colitis-associated colorectal tumorigenesis mouse model induced by azoxymethane (AOM) and dextran sodium sulfate (DSS). This model simulates the development of human colorectal cancer.[1]
Key Findings:
-
Tumor Growth Inhibition: this compound, administered at 30 mg/kg every two days for 12 cycles, significantly delayed tumor development.[1]
-
Combination Therapy: When combined with the cell cycle inhibitor roscovitine, the combination of this compound and roscovitine nearly deterred tumor formation and relieved splenomegaly.[1]
-
Superior Anti-Inflammatory Effect: Compared to a similar BPTF inhibitor, DC-BPi-07, this compound demonstrated a more effective reduction in inflammatory markers (p-ERK/ERK).[1]
Comparative Efficacy Data
The following table summarizes the in vivo efficacy data for this compound and a comparator, DC-BPi-07, in the AOM/DSS-induced colorectal cancer model.
| Compound | Dosage | Treatment Schedule | Outcome |
| This compound | 30 mg/kg | Once every two days, 12 cycles | Delayed tumor development |
| DC-BPi-07 | 50 mg/kg | Once every two days, 12 cycles | Delayed tumor development |
| Roscovitine | 40 mg/kg | Once every two days, 12 cycles | Delayed tumor development |
| This compound + Roscovitine | 30 mg/kg + 40 mg/kg | Once every two days, 12 cycles | Nearly deterred tumor formation |
| DC-BPi-07 + Roscovitine | 50 mg/kg + 40 mg/kg | Once every two days, 12 cycles | Nearly deterred tumor formation |
Alternative BPTF Inhibitors in Preclinical Models
While direct comparative data in PDX models is lacking, other BPTF inhibitors have been evaluated in different xenograft models.
-
AU1: This BPTF inhibitor has been shown to sensitize triple-negative breast cancer (TNBC) preclinical models to chemotherapy.[3]
-
Bromosporine: In xenograft models of breast cancer, the combination of bromosporine with the PI3K pathway inhibitor gedatolisib showed significantly increased anti-tumor activity compared to either agent alone.[4]
Experimental Protocols
AOM/DSS-Induced Colorectal Cancer Mouse Model
This section details the methodology used in the preclinical evaluation of this compound.
Model Induction:
-
Administer a single intraperitoneal injection of azoxymethane (AOM).
-
After a recovery period, provide dextran sodium sulfate (DSS) in the drinking water for a defined period to induce colitis.
-
Repeat the DSS cycle as required to promote tumorigenesis.
Treatment Protocol:
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer this compound (30 mg/kg), DC-BPi-07 (50 mg/kg), roscovitine (40 mg/kg), or a combination via the specified route (e.g., intraperitoneal injection).
-
The treatment schedule was once every two days for a total of 12 cycles.[1]
-
Monitor tumor growth and animal well-being throughout the study.
-
At the end of the study, collect tumors and relevant tissues for analysis (e.g., histology, protein expression).[1]
General Protocol for Patient-Derived Xenograft (PDX) Model Establishment
While no specific PDX data for this compound is available, the following provides a general workflow for establishing colorectal cancer and leukemia PDX models.
Colorectal Cancer PDX Model:
-
Tumor Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions.
-
Implantation: Subcutaneously implant small fragments of the tumor into immunocompromised mice (e.g., NOD/SCID).
-
Engraftment and Passaging: Monitor mice for tumor growth. Once tumors reach a specified size, they can be harvested and passaged into subsequent cohorts of mice for expansion and therapeutic testing.
Leukemia PDX Model:
-
Sample Acquisition: Obtain bone marrow or peripheral blood samples from leukemia patients.
-
Cell Isolation: Isolate mononuclear cells containing leukemia cells.
-
Injection: Intravenously inject the leukemia cells into irradiated, immunocompromised mice.
-
Engraftment Monitoring: Monitor for the presence of human leukemia cells in the peripheral blood and bone marrow of the mice.
Visualizations
BPTF Signaling Pathway and Inhibition
Caption: Mechanism of BPTF inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for colorectal cancer model efficacy study.
Comparative Logic of Therapeutic Strategies
References
- 1. BPTF inhibition antagonizes colorectal cancer progression by transcriptionally inactivating Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of High-Affinity Inhibitors of the BPTF Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A BPTF Inhibitor That Interferes with the Multidrug Resistance Pump to Sensitize Murine Triple-Negative Breast Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling DC-BPi-11
This document provides immediate and essential safety, handling, and disposal information for the BPTF bromodomain inhibitor, DC-BPi-11, intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Safety Precautions
While this compound hydrochloride is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), standard laboratory safety practices are paramount.[1] Adherence to the following PPE guidelines ensures a safe laboratory environment:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against accidental splashes or aerosol inhalation. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat | Minimizes contamination of personal clothing. |
| Respiratory Protection | Not required under normal use with adequate ventilation | Use a NIOSH-approved respirator if handling large quantities or if dust/aerosol generation is likely. |
General Hygiene and Handling:
-
Avoid contact with eyes, skin, and clothing.
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation in the work area.
-
Avoid inhalation of dust or aerosols.
First Aid Measures
In the event of exposure, follow these first aid protocols:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed by medical personnel. Seek medical attention. |
Storage and Handling
Proper storage is crucial to maintain the integrity of this compound:
| Condition | Specification |
| Storage Temperature | Store at -20°C for long-term storage. |
| Container | Keep container tightly closed in a dry and well-ventilated place. |
| Incompatibilities | Strong oxidizing agents. |
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations. As a non-hazardous substance, the primary concern is to prevent environmental contamination.
Disposal Workflow:
Key Disposal Steps:
-
Collection: Collect unused this compound and any contaminated materials in a designated, compatible waste container.
-
Segregation: While not classified as hazardous, it is good practice to segregate it as chemical waste.
-
Labeling: Clearly label the waste container with the contents.
-
Professional Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.[2][3][4] Do not dispose of down the drain or in regular trash unless explicitly permitted by your institution's guidelines.[1][4]
Experimental Protocols
This compound is a potent inhibitor of the bromodomain PHD finger transcription factor (BPTF).[5] The following are summaries of key experimental protocols used to characterize its activity.
BPTF Inhibition Assays
Several biophysical assays can be employed to determine the binding affinity and inhibitory potential of this compound against the BPTF bromodomain.[6][7]
| Assay | Principle | Key Steps |
| AlphaScreen | A bead-based immunoassay that measures the disruption of the interaction between a biotinylated histone peptide and a His-tagged BPTF bromodomain.[6][8] | 1. Incubate His-tagged BPTF with Ni-NTA acceptor beads. 2. Add biotinylated histone H4 peptide and streptavidin donor beads. 3. Add varying concentrations of this compound. 4. Excite at 680 nm and measure emission at 520-620 nm. A decrease in signal indicates inhibition. |
| Surface Plasmon Resonance (SPR) | Measures the binding of this compound to immobilized BPTF bromodomain in real-time by detecting changes in the refractive index at the sensor surface.[6][7] | 1. Immobilize recombinant BPTF bromodomain on a sensor chip. 2. Flow different concentrations of this compound over the chip. 3. Measure the association and dissociation rates to determine the binding affinity (Kd). |
Cell-Based Assays
Cell Proliferation Assay (MTT or CellTiter-Glo): This assay is used to assess the effect of this compound on the viability and proliferation of cancer cells, such as the human leukemia cell line MV-4-11.[5]
Experimental Workflow:
Western Blot for c-Myc Protein Levels
This technique is used to determine if this compound treatment leads to a decrease in the protein levels of c-Myc, a downstream target of BPTF.
Methodology:
-
Treat cells (e.g., MV-4-11) with varying concentrations of this compound for a specified time.
-
Lyse the cells to extract total protein.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for c-Myc, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
Signaling Pathway
This compound functions by inhibiting the BPTF bromodomain. BPTF is a critical cofactor for the oncogenic transcription factor c-MYC.[9][10][11] By inhibiting BPTF, this compound disrupts the recruitment of c-MYC to its target gene promoters, leading to the downregulation of genes involved in cell proliferation and survival.[9][11]
References
- 1. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Discovery of High-Affinity Inhibitors of the BPTF Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New inhibitors for the BPTF bromodomain enabled by structural biology and biophysical assay development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c-MYC partners with BPTF in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. BPTF is required for c-MYC transcriptional activity and in vivo tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
